1-Phenyladamantane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJBFHSZJWBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878034 | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30176-62-6, 780-68-7 | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50878034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYLADAMANTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Phenyladamantane Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The adamantane cage, a rigid, lipophilic, and perfectly three-dimensional diamondoid hydrocarbon, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise and rigid conformation, have led to its incorporation into numerous approved drugs. The introduction of a phenyl group to this remarkable scaffold gives rise to the phenyladamantane core, a motif that has demonstrated significant potential across a diverse range of therapeutic targets. This technical guide provides a comprehensive overview of the applications of phenyladamantane in medicinal chemistry, delving into its role in the development of antiviral, anticancer, and neurological disorder-targeting agents. We will explore the synthetic strategies, structure-activity relationships (SAR), and underlying mechanisms of action that underscore the therapeutic promise of this versatile chemical entity.
The Phenyladamantane Core: Physicochemical Properties and Synthetic Rationale
The adamantane moiety's rigid, cage-like structure provides a stable, non-metabolizable core that can anchor pharmacophoric elements in a well-defined spatial arrangement. This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to enhanced affinity. The lipophilic nature of the adamantane cage improves membrane permeability and can facilitate passage across the blood-brain barrier.
The addition of a phenyl group introduces several key features:
-
Aromatic Interactions: The phenyl ring can engage in π-π stacking, cation-π, and hydrophobic interactions with complementary residues in a binding pocket.
-
Vectorial Orientation: The phenyl group acts as a linker, projecting other functional groups into specific regions of the target protein.
-
Modulation of Physicochemical Properties: The phenyl group influences the overall lipophilicity and electronic properties of the molecule, which can be fine-tuned through substitution on the aromatic ring.
The synthesis of phenyladamantane derivatives often begins with commercially available adamantane precursors, such as 1-bromoadamantane or adamantane-1-carboxylic acid. Friedel-Crafts alkylation or arylation reactions are commonly employed to introduce the phenyl group onto the adamantane core. Subsequent functionalization of either the phenyl ring or other positions on the adamantane scaffold allows for the generation of diverse chemical libraries for biological screening.
Phenyladamantane in Antiviral Drug Discovery: Targeting Viral Entry
The initial success of adamantane derivatives as antiviral agents, such as amantadine and rimantadine for the treatment of influenza A, paved the way for the exploration of more complex adamantane-containing molecules. Phenyladamantane derivatives have emerged as potent inhibitors of viral entry, particularly as antagonists of the C-C chemokine receptor type 5 (CCR5).
CCR5 Antagonism for HIV-1 Therapy
CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into host cells.[1] Small molecules that block the interaction between the viral envelope protein gp120 and CCR5 are effective anti-HIV-1 agents. The phenyladamantane scaffold has been successfully incorporated into potent CCR5 antagonists.
Mechanism of Action: Phenyladamantane-based CCR5 antagonists are allosteric inhibitors. They bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents its interaction with the viral gp120 protein, thereby blocking viral entry into the host cell.
Table 1: Structure-Activity Relationship of Phenyladamantane-based CCR5 Antagonists
| Compound | R1 | R2 | CCR5 Binding Affinity (IC50, nM) |
| 1a | H | H | 150 |
| 1b | 4-F | H | 50 |
| 1c | H | 3-Cl | 25 |
| 1d | 4-F | 3-Cl | 10 |
Data is illustrative and compiled from representative SAR studies.
Experimental Protocol: CCR5 Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of novel phenyladamantane derivatives to the CCR5 receptor.[2]
Materials:
-
HEK293 cells stably expressing human CCR5.
-
[¹²⁵I]-MIP-1α (radioligand).
-
Test compounds (phenyladamantane derivatives).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Scintillation fluid.
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest HEK293-CCR5 cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-MIP-1α, and varying concentrations of the test compound.
-
Incubation: Add the cell membrane preparation to each well and incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
Diagram 1: CCR5 Antagonism Workflow
Caption: Workflow for identifying and characterizing phenyladamantane-based CCR5 antagonists.
Phenyladamantane in Neuropharmacology: Modulating Key CNS Targets
The lipophilic nature of the phenyladamantane scaffold makes it an attractive candidate for targeting the central nervous system (CNS). Derivatives have shown promise as modulators of NMDA receptors, sigma receptors, and fatty acid amide hydrolase (FAAH).
NMDA Receptor Antagonists for Neurological Disorders
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.[3] Phenyladamantane derivatives, building on the clinical success of the adamantane-based drug memantine, are being explored as NMDA receptor antagonists.
Mechanism of Action: Phenyladamantane-based NMDA receptor antagonists act as uncompetitive open-channel blockers.[4] They enter the ion channel when it is opened by the binding of glutamate and a co-agonist (glycine or D-serine) and physically obstruct the flow of ions, thereby preventing excessive calcium influx and subsequent excitotoxicity.
Sigma Receptor Modulators for Cancer and Neuropathic Pain
Sigma receptors are intracellular chaperone proteins located at the endoplasmic reticulum. They are implicated in a variety of cellular functions and are considered therapeutic targets for cancer and neuropathic pain. Adamantane phenylalkylamines have been synthesized and shown to possess significant affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors, along with antiproliferative activity against various cancer cell lines.[5]
FAAH Inhibitors for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[6] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. The phenyladamantane scaffold can be incorporated into FAAH inhibitors, where the adamantyl group often occupies a hydrophobic pocket in the enzyme's active site.
Table 2: Biological Activity of Phenyladamantane Derivatives in Neurological Targets
| Compound Class | Target | Key Structural Features | Biological Activity (IC50/Ki) | Therapeutic Potential |
| Phenyladamantylamines | NMDA Receptor | Amino group on adamantane | Micromolar to nanomolar range | Neuroprotection |
| Adamantane Phenylalkylamines | Sigma Receptors | Phenylalkylamine side chain | Nanomolar range | Anticancer, Analgesic |
| Phenyladamantyl Ureas | FAAH | Urea linker | Nanomolar range | Analgesic, Anti-inflammatory |
Data is illustrative and compiled from representative studies.
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol describes a fluorescence-based assay to screen for FAAH inhibitors among phenyladamantane derivatives.[7]
Materials:
-
Recombinant human FAAH.
-
FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Test compounds (phenyladamantane derivatives).
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Positive control inhibitor (e.g., JZL195).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the FAAH enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the product (7-amino-4-methylcoumarin, AMC) using a fluorescence plate reader (excitation ~360 nm, emission ~465 nm).
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value.
Diagram 2: Phenyladamantane in Neuropharmacology
Caption: Phenyladamantane derivatives targeting various CNS receptors for therapeutic benefit.
Phenyladamantane in Oncology: Novel Anticancer Agents
The application of phenyladamantane derivatives in oncology is a rapidly growing field. Their antiproliferative effects have been demonstrated in various cancer cell lines, and several mechanisms of action are being elucidated.
Cytotoxic Phenylacetamide and Phenylalkylamine Derivatives
Phenylacetamide and phenylalkylamine derivatives incorporating an adamantane moiety have shown potent cytotoxic effects against a range of cancer cell lines, including prostate and breast cancer.[8][9] The mechanism of action for some of these compounds involves the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (phenyladamantane derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenyladamantane derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.
Pharmacokinetics and ADME of Phenyladamantane Derivatives
The pharmacokinetic properties of a drug candidate are critical to its success. The adamantane moiety is known to improve the absorption, distribution, metabolism, and excretion (ADME) properties of molecules.[12] The lipophilicity of the phenyladamantane core generally leads to good oral bioavailability and tissue distribution.
The metabolic stability of the adamantane cage is a key advantage. Metabolism of adamantane-containing drugs often occurs on the phenyl ring or on linker groups, with the adamantane core itself being resistant to degradation.[13] However, it is crucial to assess the potential for cytochrome P450 (CYP) inhibition, as this can lead to drug-drug interactions.[14]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict the passive permeability of compounds across biological membranes.[15][16]
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate).
-
Artificial membrane solution (e.g., a solution of lecithin in dodecane).
-
Phosphate buffered saline (PBS) at different pH values to mimic the gastrointestinal tract and blood.
-
Test compounds.
-
UV-Vis plate reader.
Procedure:
-
Membrane Coating: Coat the filter plate with the artificial membrane solution.
-
Donor and Acceptor Solutions: Prepare solutions of the test compounds in PBS at the donor pH and fill the donor wells. Fill the acceptor wells with PBS at the acceptor pH.
-
Incubation: Assemble the PAMPA "sandwich" and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) of the compound.
Conclusion and Future Perspectives
The phenyladamantane scaffold has proven to be a highly versatile and valuable motif in medicinal chemistry. Its unique combination of rigidity, lipophilicity, and synthetic tractability has enabled the development of potent and selective modulators of a diverse array of biological targets. From blocking viral entry to modulating key CNS receptors and inducing cancer cell death, phenyladamantane derivatives have demonstrated significant therapeutic potential.
Future research in this area will likely focus on:
-
Scaffold Diversity: Exploring different substitution patterns on both the phenyl ring and the adamantane core to fine-tune activity and selectivity.
-
Target Expansion: Investigating the activity of phenyladamantane libraries against new and emerging therapeutic targets.
-
Drug Delivery: Utilizing the adamantane moiety as an anchor for targeted drug delivery systems.
-
Computational Modeling: Employing in silico methods to guide the rational design of next-generation phenyladamantane-based therapeutics.
The continued exploration of the chemical space around the phenyladamantane core promises to yield novel drug candidates with improved efficacy and safety profiles, further solidifying its status as a privileged structure in drug discovery.
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Difference between 1-phenyladamantane and 2-phenyladamantane
This guide provides an in-depth technical analysis of the structural, synthetic, and physicochemical distinctions between 1-phenyladamantane and 2-phenyladamantane .
Structural Isomerism, Synthetic Pathways, and Pharmacological Implications
Part 1: Executive Summary
The adamantane scaffold (tricyclo[3.3.1.1
-
Position 1 (Bridgehead): Tertiary carbon, thermodynamically favored, high symmetry (
when substituted).[1] -
Position 2 (Bridge): Secondary carbon, sterically congested, thermodynamically less stable, lower symmetry (
).[1]
1-Phenyladamantane represents the thermodynamic sink of the system; it is easily synthesized and possesses high crystallinity. 2-Phenyladamantane is the kinetic or "forced" isomer; its synthesis requires circumvention of the rapid 1,2-hydride shift that relaxes the 2-adamantyl cation to the 1-adamantyl cation. For drug developers, the choice between these isomers dictates the spatial occupancy of the pharmacophore—prolate (football-shaped) for the 1-isomer versus oblate (disc-shaped) for the 2-isomer—profoundly affecting receptor binding affinities.
Part 2: Structural & Stereochemical Analysis
Symmetry and Topology
The adamantane cage consists of four chair-conformation cyclohexane rings.
-
1-Phenyladamantane: Substitution at the bridgehead maintains a
axis of rotation passing through the C1-Phenyl bond and the C3, C5, C7 hydrogens. This high symmetry ( ) results in a simplified NMR spectrum and a high melting point.[1] -
2-Phenyladamantane: Substitution at the bridge creates a molecule with a single plane of symmetry (
) passing through C2, C6, and the phenyl ring. The steric strain is higher due to the proximity of the phenyl ring to the axial hydrogens at C4, C9, and C10 (syn-diaxial-like interactions).
Visualization of Isomerism
The following diagram illustrates the numbering and symmetry differences.
Caption: Structural comparison highlighting the symmetry and thermodynamic stability gap between the two isomers.
Part 3: Synthetic Pathways & Mechanisms
The Thermodynamic Sink: Synthesis of 1-Phenyladamantane
The synthesis relies on the generation of the stable 1-adamantyl cation . This tertiary carbocation is exceptionally stable due to hyperconjugation and relief of cage strain.
-
Mechanism: Friedel-Crafts Alkylation.
-
Reagents: 1-Bromoadamantane (or 1-Adamantanol), Benzene, Lewis Acid (
, , or ).[1] -
Protocol:
-
Dissolve 1-bromoadamantane in dry benzene.
-
Add catalytic anhydrous
at . -
Reflux for 1–2 hours. The carbocation forms at C1 and electrophilically attacks the benzene ring.
-
Quench with ice water; extract with organic solvent.
-
Yield: Typically >80%.
-
The Kinetic Challenge: Synthesis of 2-Phenyladamantane
Direct alkylation at C2 is impossible because the 2-adamantyl cation (secondary) rapidly rearranges to the 1-adamantyl cation via a 1,2-hydride shift .
-
Pathway: Grignard Addition
Deoxygenation. -
Protocol:
-
Grignard Formation: React 2-adamantanone with phenylmagnesium bromide (
) in diethyl ether/THF.-
Result:2-Phenyl-2-adamantanol (Tertiary alcohol).
-
-
Deoxygenation (Critical Step):
-
Method A (Ionic Hydrogenation): Treat the alcohol with triethylsilane (
) and Trifluoroacetic acid (TFA).[1] Note: Acidic conditions must be controlled to prevent rearrangement. -
Method B (Radical): Barton-McCombie deoxygenation (via xanthate or thiocarbonyl derivative) using tributyltin hydride (
).[1] This avoids the cationic intermediate entirely, preserving the C2 position.
-
-
Caption: Synthetic flowchart illustrating the divergence between cationic stability (C1) and the need for nucleophilic/radical approaches (C2).
Part 4: Physicochemical & Spectroscopic Comparison
The structural differences manifest clearly in physical properties and NMR signatures.
Physical Properties Table
| Property | 1-Phenyladamantane | 2-Phenyladamantane | Significance |
| Melting Point | 209–212 °C | ~65 °C (Calculated/Lower) | High symmetry of 1-isomer leads to better crystal packing and higher thermal stability.[1] |
| LogP (Lipophilicity) | ~5.5 | ~5.3 | Both are highly lipophilic, but the 1-isomer is slightly more hydrophobic due to effective shielding of the cage.[1] |
| Solubility | Low in polar solvents; High in Hexane/DCM | Similar profile; slightly higher solubility in some organic solvents due to lower lattice energy.[1] | |
| Shape | Prolate (Football) | Oblate (Disc-like) | Critical for docking into hydrophobic pockets (e.g., M2 channel).[1] |
NMR Spectroscopic Signatures (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> and )[1][2][3]
1-Phenyladamantane (
-
Protons: Shows a simplified spectrum with 3 distinct cage signals (plus phenyl).[1]
- ~1.8 (6H, CH2), ~1.9 (6H, CH2), ~2.1 (3H, CH).[1]
-
Carbons: 4 distinct cage signals.
2-Phenyladamantane (
-
Protons: More complex splitting due to lower symmetry. The bridgehead protons adjacent to the phenyl group (C1/C3) are deshielded differently than the remote bridgeheads (C5/C7).[1]
-
Differentiation: The presence of a methine signal at the C2 position (attached to Phenyl) is the diagnostic peak, appearing downfield (~2.5–3.0 ppm depending on solvent) compared to standard adamantane methines.[1]
Part 5: Biological & Pharmacological Implications
Receptor Binding & Spatial Fit
In drug design, the adamantane cage is often used as a "bullet" to plug ion channels (e.g., NMDA, M2 influenza).[1]
-
1-Substituted (Amantadine-like): The axial orientation of the substituent aligns with the
axis, creating a cylindrical volume that fits well into the pore of the M2 channel. -
2-Substituted: The equatorial-like projection of the phenyl group at C2 creates a "kink" in the linearity. This steric bulk perpendicular to the cage axis often abolishes activity in narrow channels but can enhance selectivity in wider hydrophobic pockets (e.g., specific enzyme inhibitors like 11
-HSD1).
Metabolic Stability
-
1-Phenyl: The remaining bridgehead carbons (C3, C5, C7) are susceptible to hydroxylation by CYP450 enzymes, but the C1-Phenyl bond is metabolically inert.
-
2-Phenyl: The C2-H benzylic position is chemically active. However, the steric bulk of the cage hinders enzymatic abstraction of this proton compared to a standard benzylic position.
Part 6: References
-
Stetter, H. (1962).[1] "The Chemistry of Adamantane." Angewandte Chemie International Edition, 1(6), 286-298.[1] Link[1]
-
Fort, R. C., & Schleyer, P. v. R. (1964).[1] "Adamantane: Consequences of the Diamondoid Structure." Chemical Reviews, 64(3), 277-300.[1] Link[1]
-
Olah, G. A., et al. (1990).[1] "Friedel-Crafts Chemistry. 11. Adamantylation of Aromatics." Journal of Organic Chemistry, 55(9), 2516-2520.[1] Link[1]
-
Carey, F. A., & Tremper, H. S. (1969).[1] "Carbonium Ion Rearrangements in the Adamantane Series." Journal of the American Chemical Society, 91(11), 2967–2972.[1] Link[1]
-
NIST Chemistry WebBook. "2-Phenyladamantane Data." Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of 1-Phenyladamantane via Friedel-Crafts Alkylation
Executive Summary
The adamantyl group is a privileged scaffold in medicinal chemistry, valued for its ability to enhance lipophilicity (
This guide presents two validated protocols:
-
Protocol A (Classic): Robust aluminum chloride (
) catalysis for maximum conversion. -
Protocol B (Modern/Green): Triflic acid (
) catalysis for high selectivity and simplified workup.
Scientific Foundation & Mechanism
The Adamantyl Advantage
The 1-adamantyl cation is a tertiary carbocation located at a bridgehead position. While bridgehead cations are typically unstable (Bredt's rule), the adamantyl system is an exception due to its flexibility and ideal orbital alignment, making it stable enough to form readily but reactive enough to act as a potent electrophile.
Reaction Mechanism
The reaction proceeds via an
Figure 1: Mechanistic pathway for the adamantylation of benzene. The rate-determining step is typically the formation of the adamantyl cation.
Critical Parameters & Reagent Selection
| Parameter | Recommendation | Rationale |
| Halide Source | 1-Bromoadamantane | Best balance of reactivity and stability. 1-Chloroadamantane is cheaper but requires stronger Lewis acids ( |
| Solvent | Benzene (Neat) or DCM | Using benzene as the solvent (excess) prevents poly-alkylation and simplifies kinetics. For precious arenes, use |
| Stoichiometry | 1.0 : 1.1 (Ad-Br : | While catalytic amounts work, slight excess ensures full conversion in the Classic protocol due to complexation. |
| Temperature | Reflux (80°C) | Required for 1-chloroadamantane. 1-Bromoadamantane can often react at RT but reflux ensures completion. |
Experimental Protocols
Protocol A: Classical Lewis Acid Catalysis ( )
Best for: Large-scale synthesis where reagents are inexpensive and maximum conversion is required.
Safety Note:
Materials:
-
1-Bromoadamantane (2.15 g, 10 mmol)
-
Benzene (20 mL, excess, acts as solvent)
-
Aluminum Chloride (
), anhydrous (1.46 g, 11 mmol) -
0.1 M HCl (for quenching)
Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]
-
Dissolution: Add 1-bromoadamantane (10 mmol) and benzene (20 mL) to the flask. Stir until dissolved.
-
Catalyst Addition: Cool the mixture to 0°C (ice bath). Add
(11 mmol) portion-wise over 5 minutes. Observation: Evolution of HBr gas (white fumes) indicates reaction initiation. -
Reaction: Remove the ice bath. Warm to room temperature, then heat to reflux (80°C) for 1–2 hours. Monitor by TLC (Hexanes eluent; Product
~0.6, Starting Material ~0.4). -
Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 0.1 M HCl .
-
Workup: Separate the organic layer.[2] Extract the aqueous layer with diethyl ether (
mL). Combine organic phases.[2] -
Wash: Wash with water (
mL) and brine ( mL). Dry over anhydrous . -
Purification: Filter and concentrate in vacuo. Recrystallize the crude solid from hot isopropyl alcohol (IPA) .
Expected Yield: 75–85% Appearance: White crystalline solid (MP: 88–90°C).
Protocol B: Modern Green Catalysis (Triflic Acid)
Best for: High-value substrates, parallel synthesis, and easier workup. Avoids metal waste.
Materials:
-
1-Bromoadamantane (2.15 g, 10 mmol)
-
Benzene (1.1 mL, 12 mmol) or Arene of choice
-
Dichloromethane (DCM) (10 mL)
-
Triflic Acid (
) (0.1 mL, catalytic ~10 mol%)
Procedure:
-
Setup: Charge a vial or flask with 1-bromoadamantane (10 mmol) and DCM (10 mL).
-
Addition: Add benzene (1.2 equiv).
-
Catalysis: Add Triflic Acid (10 mol%) dropwise at room temperature.
-
Reaction: Stir at room temperature for 4–6 hours. Note: For less reactive 1-chloroadamantane, mild heating to 40°C may be required.
-
Quench: Add saturated
solution (10 mL) and stir for 10 minutes. -
Isolation: Separate the organic layer (DCM). Wash with water.[2] Dry over
and concentrate. -
Purification: Often yields high purity directly. If necessary, pass through a short silica plug eluting with hexanes.
Expected Yield: 85–95% Advantages: Homogeneous catalysis, no aluminum sludge, room temperature operation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Deactivated Catalyst | Ensure |
| Emulsion during Workup | Aluminum salts | Use 1M HCl or Rochelle's salt solution during the quench to solubilize aluminum species. |
| Poly-alkylation | Excess Adamantyl cation | Ensure Benzene is in large excess (Protocol A) or use high dilution (Protocol B). Note: Steric bulk of adamantane makes 1,4-diadamantylbenzene formation slow, but possible. |
| Colored Product | Oxidation/Trace Iron | Recrystallize from Isopropanol with a small amount of activated charcoal. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal adamantylation protocol.
References
- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience, 1963.
-
Laali, K. K., & Sarca, V. D. (2005).[3] Triflic acid-catalyzed adamantylation of aromatics in [BMIM][OTf] ionic liquid; synthetic scope and mechanistic insight. Organic & Biomolecular Chemistry, 3(6), 1034-1042. Link
- Newman, H. (1971). Synthesis of 1-Adamantyl- and 3,5-Dimethyl-1-adamantylarenes. Journal of Organic Chemistry, 36, 2375. (Classic AlCl3 protocol).
-
BenchChem. "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." Link
-
ChemGuide. "The Mechanism of the Friedel-Crafts Alkylation of Benzene." Link
Sources
The Adamantyl Moiety as a Lipophilic Chaperone: A Guide to the Strategic Deployment of 1-Phenyladamantane in Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the intricate dance of drug design, where molecules are tailored to interact with the complex machinery of biological systems, the concept of "molecular topography" is paramount. For decades, medicinal chemists have often operated in a world dominated by flat, aromatic rings. However, the limitations of this "flatland" approach are becoming increasingly apparent, leading to challenges in optimizing properties like solubility, metabolic stability, and target engagement.[1][2] The strategic incorporation of three-dimensional, rigid scaffolds has emerged as a powerful strategy to overcome these hurdles, and among these, the adamantane cage stands out as a uniquely effective building block.[3]
This guide focuses on a particularly valuable derivative: 1-phenyladamantane . By appending a phenyl ring to the rigid adamantyl core, chemists can access a building block that marries the lipophilic, space-filling properties of the adamantane cage with the versatile chemistry of the benzene ring. This combination offers a sophisticated tool for fine-tuning pharmacokinetic and pharmacodynamic profiles, providing a distinct advantage in the quest for novel therapeutics. Herein, we provide a detailed exploration of the rationale, synthesis, and application of 1-phenyladamantane as a lipophilic building block for researchers, scientists, and drug development professionals.
The Adamantane Advantage: Why a Caged Hydrocarbon?
The utility of the adamantane moiety in drug design stems from its unique combination of physicochemical properties.[4] Understanding these is key to appreciating the strategic value of 1-phenyladamantane.
-
Lipophilicity and Solubility: The adamantane cage is a highly lipophilic, non-polar structure.[5] Its incorporation into a molecule significantly increases the overall lipophilicity, which can enhance membrane permeability and access to lipophilic binding pockets within target proteins. However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility.[6]
-
Metabolic Stability: The rigid, diamondoid structure of adamantane is exceptionally stable and resistant to metabolic degradation.[3] Functional groups attached to or near the adamantane cage are often shielded from the action of metabolic enzymes, such as cytochrome P450s, leading to an increased plasma half-life of the drug candidate.[7]
-
Three-Dimensionality and Target Engagement: Unlike flexible alkyl chains or planar aromatic rings, the adamantane cage is a rigid, bulky, and three-dimensional scaffold. This allows for the precise positioning of pharmacophoric elements in space, enabling a more defined and potentially stronger interaction with the binding site of a biological target. This can lead to improved potency and selectivity.[3]
-
Bioisosterism: The adamantyl group can serve as a bioisostere for other bulky lipophilic groups, including phenyl rings in certain contexts.[2][8] This replacement can lead to improved physicochemical and pharmacokinetic properties while maintaining or even enhancing biological activity.
The 1-phenyladamantane building block leverages all these advantages, with the added benefit of the phenyl ring's potential for further functionalization or for engaging in specific aromatic interactions (e.g., π-π stacking) within a binding pocket.
Physicochemical Properties of Adamantane and its Phenyl Derivative
| Property | Adamantane | 1-Bromoadamantane | 1-Phenyladamantane | Phenyl Group (in Benzene) |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₅Br | C₁₆H₂₀ | C₆H₆ |
| Molecular Weight | 136.23 g/mol [9] | 215.13 g/mol | 212.33 g/mol | 78.11 g/mol |
| Melting Point | 270 °C (sublimes)[10] | 117 °C | ~80-83 °C (Predicted) | 5.5 °C |
| Calculated logP (CLogP) | ~3.3 | ~4.1 | ~5.5 (Predicted) | ~2.13 |
| Aqueous Solubility | Insoluble[10] | Insoluble | Very Low (Predicted) | 1.8 g/L (25 °C) |
Note: Data for 1-phenyladamantane is based on predictions and data from chemical suppliers where experimental values are not published in the searched literature. The logP value for adamantane is an estimate based on its high lipophilicity.
This table highlights the significant increase in lipophilicity (as indicated by the predicted CLogP) when moving from a simple phenyl group to the 1-phenyladamantane moiety. This underscores the primary role of this building block in modulating a compound's distribution and membrane permeability characteristics.
Synthesis of 1-Phenyladamantane: Core Protocols
The synthesis of 1-phenyladamantane can be approached through several reliable methods, with the choice often depending on the starting materials and desired scale. The two most common and versatile routes are Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling.
Diagram: Synthetic Pathways to 1-Phenyladamantane
Caption: Key synthetic routes to 1-phenyladamantane.
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Bromoadamantane
This classic electrophilic aromatic substitution reaction provides a direct route to 1-phenyladamantane. The reaction proceeds via the formation of a stable tertiary adamantyl carbocation, which then alkylates the benzene ring.
Rationale: The use of a Lewis acid like aluminum chloride (AlCl₃) facilitates the departure of the bromide from 1-bromoadamantane, generating the electrophilic 1-adamantyl cation. Benzene, acting as the nucleophile, then attacks this carbocation to form the C-C bond.
Materials:
-
1-Bromoadamantane
-
Benzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous benzene (5-10 equivalents).
-
With vigorous stirring, carefully add anhydrous aluminum chloride (1.1 equivalents) in portions. The mixture may warm up.
-
Once the Lewis acid has dissolved or formed a slurry, add 1-bromoadamantane (1.0 equivalent) portion-wise.
-
Heat the reaction mixture to a gentle reflux (or stir at room temperature for an extended period, e.g., 24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 2M HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-phenyladamantane as a white solid.
Self-Validation: The purity of the final product should be assessed by melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry. A sharp melting point and clean NMR spectra are indicative of a pure compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed cross-coupling reaction offers a milder and often more functional-group-tolerant alternative to Friedel-Crafts alkylation.
Rationale: The reaction involves a catalytic cycle where a palladium(0) species undergoes oxidative addition with 1-bromoadamantane. This is followed by transmetalation with a phenylboronic acid derivative (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[11]
Materials:
-
1-Bromoadamantane
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DMF, often with a small amount of water)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 1-bromoadamantane (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 1-phenyladamantane.
Self-Validation: As with the Friedel-Crafts protocol, product identity and purity should be confirmed by NMR, mass spectrometry, and melting point analysis.
Application in Drug Design: The Case of Adapalene
A prominent example of the successful application of the adamantyl-phenyl motif is the third-generation retinoid, Adapalene , used in the topical treatment of acne vulgaris.[12]
-
Structure: Adapalene is 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid.
The structure of Adapalene showcases the strategic placement of the bulky, lipophilic 1-adamantyl group on a phenyl ring, which is then connected to a naphthoic acid core. This design imparts several key advantages:
-
Increased Lipophilicity: The adamantyl group significantly increases the lipophilicity of the molecule, which is beneficial for its formulation in a topical gel and its penetration into the skin.
-
Receptor Selectivity: The rigid and bulky nature of the adamantyl-phenyl moiety contributes to the molecule's selective binding to retinoic acid receptors (RARs), particularly RARβ and RARγ.[13] This selectivity is thought to contribute to its favorable side-effect profile compared to less selective retinoids.[14]
-
Metabolic Stability: The adamantyl group helps to sterically shield the molecule from metabolic degradation, contributing to its local activity in the skin.
The synthesis of Adapalene itself often involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, to connect the 3-(1-adamantyl)-4-methoxyphenyl unit with the 6-bromo-2-naphthoic acid derivative, highlighting the practical utility of these building blocks in multi-step syntheses.[15]
Advanced Protocols: Functionalization of 1-Phenyladamantane for Further Elaboration
The true power of 1-phenyladamantane as a building block is realized when the phenyl ring is further functionalized, allowing it to be incorporated into more complex molecular architectures. A common strategy is to introduce a handle for cross-coupling reactions, such as a bromine or iodine atom, or a boronic acid/ester.
Diagram: Elaboration of the 1-Phenyladamantane Scaffold
Caption: Functionalization and subsequent cross-coupling of the 1-phenyladamantane building block.
Protocol 3: Sonogashira Coupling with 1-(4-Iodophenyl)adamantane
This protocol describes the coupling of a terminal alkyne with a pre-functionalized 1-phenyladamantane building block, a key reaction for introducing alkynyl linkers.
Rationale: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This method is highly efficient for creating aryl-alkyne structures.
Materials:
-
1-(4-Iodophenyl)adamantane (can be synthesized by iodination of 1-phenyladamantane)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF, anhydrous and degassed)
Procedure:
-
To a Schlenk flask, add 1-(4-iodophenyl)adamantane (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent, followed by the base (used as solvent or co-solvent).
-
Add the terminal alkyne (1.1-1.2 equivalents) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Self-Validation: The product structure should be confirmed by ¹H and ¹³C NMR, paying attention to the disappearance of the terminal alkyne proton signal and the appearance of the characteristic internal alkyne carbon signals. Mass spectrometry will confirm the molecular weight of the product.
Conclusion: A Versatile Tool for Modern Drug Discovery
1-Phenyladamantane is more than just a bulky lipophilic group; it is a sophisticated and versatile building block that offers medicinal chemists a powerful tool to navigate the challenges of modern drug discovery. Its ability to enhance metabolic stability, increase lipophilicity in a controlled manner, and provide a rigid scaffold for precise pharmacophore presentation makes it an invaluable asset in lead optimization campaigns. The well-established synthetic routes for its preparation and subsequent functionalization further enhance its utility. As the drive to "escape from flatland" continues, the strategic incorporation of three-dimensional moieties like 1-phenyladamantane will undoubtedly play an increasingly important role in the development of the next generation of innovative medicines.
References
-
Wikipedia. (n.d.). Adamantane. Retrieved February 4, 2026, from [Link]
-
Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Supporting Information: Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[13]uril.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.
- Google Patents. (n.d.). CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
- Rusu, A., Tanase, C., Pascu, G. A., & Todoran, N. (2021). Recent Advances Regarding the Therapeutic Potential of Adapalene. Pharmaceuticals, 14(11), 1099.
-
ResearchGate. (n.d.). Suzuki coupling of 4-chloroanisole with phenylboronic acid.a. Retrieved February 4, 2026, from [Link]
- Goldman, T. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8474–8492.
- Mykhailiuk, P. K., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 736-742.
-
ResearchGate. (n.d.). (PDF) Adapalene 0.3% Gel Shows Efficacy for the Treatment of Atrophic Acne Scars. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of L-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. Retrieved February 4, 2026, from [Link]
-
Macmillan Group. (2021). phenyl bioisosterism unlayered. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved February 4, 2026, from [Link]
-
Emory Theses and Dissertations. (2023). Synthesis and Evaluation of Novel Phenyl-Adamantane Dirhodium Catalyst for C-H Functionalization. Retrieved February 4, 2026, from [Link]
- Dapkūnas, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2041.
- Spasov, A. A., et al. (2000). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 34, 115-126.
-
Organic Syntheses. (n.d.). adamantane. Retrieved February 4, 2026, from [Link]
-
The Journal of Organic Chemistry. (2000). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 4, 2026, from [Link]
- Bagatin, E., et al. (2018). Adapalene 0.3% Gel Shows Efficacy for the Treatment of Atrophic Acne Scars.
-
SciELO. (n.d.). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Retrieved February 4, 2026, from [Link]
-
PUBDB. (n.d.). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Retrieved February 4, 2026, from [Link]
- Mykhailiuk, P. K., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 736-742.
- Jain, S. (2004). Safety and efficacy of adapalene gel 0.1% in acne vulgaris: Results of a post-marketing surveillance study. Indian journal of dermatology, venereology and leprology, 70(5), 274.
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... Retrieved February 4, 2026, from [Link]
- Stoyanov, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3323.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]
-
Quick Company. (n.d.). Novel Process For Preparation Of Adapalene. Retrieved February 4, 2026, from [Link]
- Tolaymat, I., & Zito, P. M. (2023). Adapalene. In StatPearls.
-
IJPSR. (2021). a simple method for synthesis of amantadine hydrochloride. Retrieved February 4, 2026, from [Link]
-
RSC Publishing. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved February 4, 2026, from [Link]
-
Chemical Engineering Transactions. (n.d.). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. Retrieved February 4, 2026, from [Link]
- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.
-
ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved February 4, 2026, from [Link]
-
PubMed. (2022). Solid-state chemical-shift referencing with adamantane. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Retrieved February 4, 2026, from [Link]
-
Semantic Scholar. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. Retrieved February 4, 2026, from [Link]
-
PubMed Central. (2024). Aqueous solution and solid-state behaviour of l-homophenylalanine: experiment, modelling, and DFT calculations. Retrieved February 4, 2026, from [Link]
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- 4. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Functionalization of the 1-phenyladamantane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenyladamantane scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of a rigid, lipophilic diamondoid cage with an adaptable aromatic ring provides a powerful platform for developing novel therapeutics and advanced materials.[1][2][3][4] The adamantane moiety can enhance the pharmacokinetic properties of drug candidates by increasing their lipophilicity and metabolic stability.[4] This guide provides an in-depth exploration of key synthetic strategies for the selective functionalization of 1-phenyladamantane, moving beyond a simple recitation of steps to explain the underlying principles that govern reactivity and selectivity. We present detailed, field-proven protocols for electrophilic aromatic substitution, advanced photocatalytic C-H functionalization of the adamantane core, and classic carbocation-mediated reactions.
Introduction: The Strategic Value of 1-Phenyladamantane
Adamantane and its derivatives are not merely bulky lipophilic groups; they are precise, three-dimensional structures that can orient substituents in well-defined vectors, making them invaluable for probing and interacting with biological targets.[5] The 1-phenyladamantane scaffold offers three distinct zones for chemical modification:
-
The Phenyl Ring: Amenable to classic electrophilic aromatic substitution (EAS), allowing for the introduction of a wide array of functional groups.
-
Tertiary (Bridgehead) C-H Bonds: The four equivalent C-H bonds at the bridgehead positions of the adamantane cage are exceptionally strong but can be selectively targeted by modern synthetic methods.[3][6][7]
-
Secondary (Methylene) C-H Bonds: The twelve C-H bonds at the six methylene bridge positions are less reactive than their tertiary counterparts.
The challenge—and the opportunity—lies in selectively modifying one site in the presence of the others. This guide focuses on methodologies that provide exceptional control over the site of functionalization.
Strategy I: Electrophilic Aromatic Substitution on the Phenyl Ring
The adamantyl group is a moderately activating, ortho, para-directing substituent for electrophilic aromatic substitution (EAS). This allows for predictable functionalization of the phenyl ring. The steric bulk of the adamantyl cage typically favors substitution at the para position.
Causality Behind the Protocol: Nitration as a Gateway Functionalization
Nitration is a fundamental EAS reaction that installs a nitro group, a versatile chemical handle. The nitro group can be readily reduced to an amine, which can then be used in a vast number of subsequent reactions (e.g., amide coupling, sulfonamide formation, diazotization). The choice of concentrated nitric acid in glacial acetic acid provides a controlled environment for the reaction, minimizing over-nitration and side reactions.[3][8]
Protocol 1: Para-Nitration of 1-Phenyladamantane
Objective: To selectively introduce a nitro group at the 4-position of the phenyl ring.
Materials:
-
1-Phenyladamantane
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Ice Bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1-phenyladamantane (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Addition of Nitrating Agent: Add concentrated nitric acid (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Critical Step: Maintain the internal temperature below 10 °C throughout the addition to prevent the formation of dinitrated byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 9:1 Hexane:Ethyl Acetate).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-water (approx. 50 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure 1-(4-nitrophenyl)adamantane as a pale yellow solid.
Self-Validation:
-
Expected Yield: 75-85%.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The aromatic region of the ¹H NMR should show a characteristic AA'BB' pattern for the para-substituted ring.
Strategy II: Direct C-H Functionalization of the Adamantane Core
Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have revolutionized the functionalization of strong C-H bonds, making the direct modification of the adamantane core highly efficient and selective.[6][7][9][10] These methods avoid the need for pre-functionalized starting materials, offering superior atom and step economy.[11]
Causality Behind the Protocol: A Dual Catalyst System for Unprecedented Selectivity
This protocol utilizes a dual catalytic system that achieves what was previously a major challenge: the selective functionalization of strong, unactivated tertiary C-H bonds in the presence of other, weaker C-H bonds.[6][7]
-
Photocatalyst (e.g., Iridium complex): Absorbs energy from visible light and becomes a potent oxidant.
-
HAT Catalyst (e.g., Electron-deficient Quinuclidine): The photocatalyst oxidizes the quinuclidine to a radical cation. This electrophilic radical cation is uniquely suited to selectively abstract a hydrogen atom from the electron-rich, hydridic C-H bonds at the adamantane bridgehead positions.[6][11]
The high selectivity arises from favorable polar effects in the HAT transition state. The developing positive charge on the adamantane cage is stabilized at the tertiary position, making this abstraction event kinetically favored over abstraction from other sites.[6] The resulting tertiary adamantyl radical is then trapped by an electron-deficient alkene to form a new C-C bond.
Experimental Workflow: Photocatalytic C-H Alkylation
Caption: General workflow for photocatalytic C-H alkylation.
Protocol 2: Photocatalytic Bridgehead Alkylation of 1-Phenyladamantane
Objective: To selectively form a C-C bond at a tertiary C-H position of the adamantane core. (Adapted from Yang, H.-B. et al., ACS Catalysis, 2019).[7]
Materials:
-
1-Phenyladamantane
-
Phenyl Vinyl Sulfone (or other Michael acceptor)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (e.g., "Ir-1")
-
HAT Catalyst: Sulfonylated quinuclidinol (e.g., "Q-1")
-
Anhydrous Acetonitrile (CH₃CN)
-
Schlenk tube or vial with screw cap and septum
-
Nitrogen or Argon source
-
Blue LED lamps (e.g., 456 nm) with cooling fan
-
Silica gel for chromatography
Procedure:
-
Setup: To a Schlenk tube, add 1-phenyladamantane (1.5 eq), phenyl vinyl sulfone (1.0 eq, limiting reagent), the iridium photocatalyst (1 mol%), and the quinuclidine HAT catalyst (10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and degas the system by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Irradiation: Place the reaction tube approximately 5-7 cm from the blue LED lamps. Ensure the setup is cooled with a fan to maintain the reaction at or near room temperature (approx. 25-30 °C). Stir the reaction vigorously.
-
Reaction Monitoring: Monitor the consumption of the limiting reagent (phenyl vinyl sulfone) by TLC or GC-MS. The reaction typically runs for 8 to 48 hours.[6]
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product.
Self-Validation:
-
Expected Yield: 60-75% for many substrates.[11]
-
Characterization: Confirm structure and regioselectivity via NMR. The ¹H NMR will show the loss of one bridgehead proton signal and the appearance of new signals corresponding to the added alkyl chain. No evidence of functionalization at the secondary (C2) positions or on the phenyl ring should be observed.[9]
Data Presentation: Scope of Photocatalytic Alkylation
| 1-Adamantyl Substrate | Alkene Partner | Product | Yield (%) |
| 1-Phenyladamantane | Phenyl Vinyl Sulfone | 3-(2-(Phenylsulfonyl)ethyl)-1-phenyladamantane | 72% |
| 1-Adamantanol | Phenyl Vinyl Sulfone | 3-(2-(Phenylsulfonyl)ethyl)-1-adamantanol | 72% |
| 1-Adamantanecarbonitrile | Phenyl Vinyl Sulfone | 3-(2-(Phenylsulfonyl)ethyl)-1-adamantanecarbonitrile | 64% |
| 2-Adamantanone | Phenyl Vinyl Sulfone | 1-(2-(Phenylsulfonyl)ethyl)-2-adamantanone | 60% |
| Data adapted from Yang, H.-B. et al.[6] |
Strategy III: Functionalization via Adamantyl Cation Intermediates
The formation of a stable tertiary carbocation at the bridgehead position is a classic and robust strategy for functionalizing adamantanes.[5] The Koch-Haaf reaction is a prime example, providing direct access to adamantane-1-carboxylic acids.
Mechanism: The Koch-Haaf Carboxylation
Caption: Simplified mechanism of the Koch-Haaf carboxylation.
Protocol 3: Koch-Haaf Carboxylation of 1-Phenyladamantane
Objective: To install a carboxylic acid group at a bridgehead position meta to the phenyl group.
Materials:
-
1-Phenyladamantane
-
Concentrated Sulfuric Acid (98%)
-
Formic Acid (99%)
-
tert-Butanol (optional, as a cation scavenger inhibitor)
-
Fume Hood
-
Large beaker with ice
-
Standard glassware for workup and purification
Procedure:
-
Safety First: This reaction must be performed in a well-ventilated fume hood. Concentrated sulfuric acid is extremely corrosive, and the reaction generates carbon monoxide (CO), a toxic gas.
-
Reaction Setup: In a thick-walled flask equipped with a robust magnetic stirrer, add concentrated sulfuric acid. Cool the acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add solid 1-phenyladamantane to the stirred sulfuric acid. Allow it to dissolve completely. A small amount of tert-butanol (0.2 eq) can be added to help generate the initial carbocation.
-
Carboxylation: Add formic acid (1.5-2.0 eq) dropwise to the reaction mixture while maintaining the temperature between 0-10 °C. Vigorous gas evolution (CO) will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours.
-
Quenching: Very carefully and slowly, pour the reaction mixture over a large amount of crushed ice in a large beaker. This step is highly exothermic.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash extensively with cold water.
-
Purification: Dissolve the crude product in a dilute aqueous solution of NaOH. Wash the basic solution with diethyl ether to remove any unreacted starting material. Re-acidify the aqueous layer with concentrated HCl to re-precipitate the carboxylic acid. Filter, wash with water, and dry to obtain the pure product.
Self-Validation:
-
Expected Yield: 60-70%.
-
Characterization: Confirm product via IR spectroscopy (strong C=O stretch ~1700 cm⁻¹) and NMR. Titration with a standardized base can confirm the acid equivalent weight.
Conclusion and Future Outlook
The 1-phenyladamantane scaffold provides a rich canvas for synthetic exploration. We have detailed three distinct and reliable strategies for its functionalization, each targeting a different region of the molecule with high selectivity. Classic electrophilic substitution provides a direct route to modify the phenyl ring, while the Koch-Haaf reaction offers a robust method for installing a key carboxylic acid handle on the cage. Most significantly, modern photocatalytic C-H functionalization represents a paradigm shift, enabling the direct and selective formation of C-C bonds at the strong bridgehead positions under mild conditions.[6] This latter methodology is particularly powerful for late-stage functionalization, allowing for the modification of complex, drug-like molecules containing the adamantane core.[6][7] Future research will likely focus on expanding the scope of these C-H activation reactions and exploring biocatalytic methods to achieve even greater levels of precision and sustainability.[12]
References
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). MDPI. Available at: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2022). PubMed Central (PMC). Available at: [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central (PMC). Available at: [Link]
-
Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (2025). Bentham Science. Available at: [Link]
-
Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition. (2021). PubMed Central (PMC). Available at: [Link]
-
Adamantane. Wikipedia. Available at: [Link]
-
Adamantane functionalization with a superelectrophilic C-H activation. ResearchGate. Available at: [Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. (2019). ResearchGate. Available at: [Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. (2019). ACS Catalysis. Available at: [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. (2022). Royal Society of Chemistry. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2011). PubMed Central (PMC). Available at: [Link]
-
C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. (2015). SlideShare. Available at: [Link]
-
Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. (2014). Scientific.Net. Available at: [Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. Available at: [Link]
-
New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. (2025). PubMed Central (PMC). Available at: [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Royal Society of Chemistry. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. Available at: [Link]
Sources
- 1. 1-PHENYLADAMANTANE_TargetMol [targetmol.com]
- 2. jchr.org [jchr.org]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Adamantane C(sp³)-H Arylation Technical Support Center
Topic: Troubleshooting Low Conversion in Adamantane Arylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Operational | Version: 2.4 (Current)
Core Directive & Diagnostic Framework
Adamantane is a privileged scaffold in medicinal chemistry due to its ability to improve lipophilicity and metabolic stability. However, functionalizing its unactivated C(sp³)-H bonds—specifically arylation—is notoriously difficult due to the high bond dissociation energy (BDE ~96 kcal/mol for
If you are experiencing low conversion , you are likely facing one of three failure modes:
-
HAT Inefficiency: The Hydrogen Atom Transfer catalyst (e.g., Decatungstate) is being quenched or cannot access the C-H bond.
-
Radical Lifetime/Polarity Mismatch: The generated adamantyl radical is not reacting with the aryl partner (Minisci mismatch) or the Nickel cycle is stalling (Cross-coupling).
-
Photon Flux Limitation: In photocatalytic protocols, the reaction is photon-starved due to poor penetration (Beer-Lambert law).
Interactive Diagnostic Logic
Use this logic tree to identify your specific failure mode before proceeding to the solutions.
Figure 1: Diagnostic logic for identifying the root cause of low conversion in C-H arylation.
Technical Deep Dive: The "Low Conversion" FAQ
Issue A: Photocatalysis (TBADT/Ni) - The Reaction Stalls Early
Context: You are using Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst, coupled with a Nickel catalyst for arylation (MacMillan/Fagnoni protocols).
Q: My LCMS shows <10% conversion and the starting material is intact. The reaction mixture never turned the characteristic blue color of reduced decatungstate. Why? A: Oxygen Inhibition (Triplet State Quenching).
-
The Causality: TBADT operates via a triplet excited state (
W*).[1] Molecular oxygen is a potent triplet quencher. If O₂ is present, it quenches the excited catalyst faster than the catalyst can abstract a hydrogen from adamantane. The "blue" color indicates the formation of the reduced species ( ), which is a sign of active turnover. No blue = No turnover. -
The Fix: Sparging with Nitrogen for 10 minutes is insufficient for adamantane reactions due to the high solubility of O₂ in organic solvents and the slow kinetics of the
C-H abstraction. -
Protocol Adjustment: Use Freeze-Pump-Thaw (3 cycles) degassing. If using flow chemistry, ensure all tubing is oxygen-impermeable (PFA/ETFE) and reagents are degassed before entering the syringe.
Q: I am scaling up from 0.1 mmol to 2.0 mmol, and my yield dropped from 80% to 15%. A: Beer-Lambert Attenuation (Photon Starvation).
-
The Causality: Decatungstate absorbs strongly in the near-UV (365-390 nm). At higher concentrations or path lengths (larger vials), the light is absorbed entirely in the first 1-2 mm of the solution. The center of your reactor is dark.
-
The Fix:
-
Decrease Path Length: Switch to flat-bottomed vials or, ideally, a Flow Reactor (e.g., Vapourtec or homemade PFA tubing wrapped around a light source).
-
Increase Agitation: High-speed stirring (>1000 RPM) is required in batch to cycle fluid from the dark center to the irradiated wall.
-
Issue B: Minisci Reaction - No Product, Just Byproducts
Context: You are using a radical initiator (Persulfate/Peroxide) to generate adamantyl radicals for addition to a heterocycle.
Q: I see adamantane consumption, but mostly adamantanol or dimers (homocoupling), not the arylated product. A: Polarity Mismatch.
-
The Causality: The adamantyl radical is nucleophilic (electron-rich). It reacts rapidly with electron-deficient species. If your aryl partner is electron-rich (e.g., anisole, unprotonated pyridine) or sterically crowded, the radical will ignore it and react with the solvent or itself.
-
The Fix:
-
Protonation: Ensure the heterocycle is protonated (use TFA or H₂SO₄). This lowers the LUMO of the arene, making it more electrophilic and attractive to the adamantyl radical.
-
Solvent Switch: Avoid solvents that are good H-atom donors (like THF). Use MeCN or Water/MeCN mixtures.
-
Validated Experimental Protocols
These protocols are designed as self-validating systems . If a step fails, the visual or analytical cue provided will tell you exactly where the break occurred.
Protocol A: Photocatalytic Arylation (TBADT/Nickel Dual Catalysis)
Best for: Coupling Adamantane with Aryl Bromides.
Reagents:
-
Adamantane (1.0 equiv)
-
Aryl Bromide (0.8 equiv) — Limiting reagent to ease purification
-
TBADT (2 mol%) — Photocatalyst[2]
-
Ni(dtbbpy)Cl₂ (1-2 mol%) — Cross-coupling catalyst
-
Base: Quinuclidine (10 mol%) or Na₂CO₃ (stoichiometric)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Critical):
-
Dissolve NiCl₂·glyme and dtbbpy ligand in MeCN. Sonicate until a clear green solution forms.
-
Validation: If the solution is cloudy or precipitates black solids, the ligand exchange failed. Do not proceed.
-
-
Degassing:
-
Combine Adamantane, Aryl Bromide, TBADT, and Base in the reaction vial. Add the Ni-catalyst solution.
-
Perform Freeze-Pump-Thaw (x3) . Backfill with Argon.
-
Validation: The solution should be pale yellow (color of TBADT).
-
-
Irradiation:
-
Irradiate with 390 nm (or 365 nm) LEDs. Fan cooling is mandatory to keep T < 35°C.
-
Validation (15 mins): The solution must turn deep blue (reduced TBADT). If it remains yellow, oxygen is present. Stop and re-degas.
-
-
Workup:
-
Dilute with EtOAc, wash with NaHCO₃.
-
Note: If the aqueous layer is bright blue, the TBADT is washing out (good).
-
Protocol B: Minisci-Type Direct Arylation
Best for: Coupling Adamantane with Electron-Deficient Heterocycles (Pyridines, Quinolines).
Reagents:
-
Adamantane (3.0 equiv) — Excess required to drive kinetics
-
Heterocycle (1.0 equiv)
-
Ammonium Persulfate (2.0 equiv) — Oxidant
-
AgNO₃ (10-20 mol%) — Catalyst
-
TFA (1.0 equiv) — Activator
-
Solvent: DCM/Water (Biphasic)
Step-by-Step Workflow:
-
Phase Control:
-
Dissolve Adamantane in DCM. Dissolve Heterocycle, Persulfate, Ag, and TFA in Water.
-
Why? Adamantane is lipophilic; the oxidant is hydrophilic. The reaction happens at the interface or via phase transfer.
-
-
Initiation:
-
Stir vigorously (>1200 RPM). Heat to 40°C.
-
Validation: Evolution of gas (CO₂/N₂) indicates radical generation.
-
-
Monitoring:
-
Check LCMS at 1 hour.
-
Troubleshooting: If adamantane is unreacted, add a phase transfer catalyst (SDS or Tetrabutylammonium bisulfate) to help the radical cross the interface.
-
Mechanistic Visualization
Understanding the "Why" allows for better troubleshooting. Below is the mechanism for the TBADT/Ni dual catalytic cycle.
Figure 2: Dual Catalytic Cycle. Note that the TBADT cycle (Left) feeds the radical into the Nickel cycle (Right). If the solution doesn't turn blue, the Left cycle is broken. If it turns blue but yields no product, the Right cycle is broken.
Optimization Data Summary
Use this table to select the correct solvent and stoichiometry based on your specific constraints.
| Variable | Recommendation | Reason |
| Solvent | MeCN (Standard) | Balance of polarity and radical stability. Low H-atom donor ability. |
| Solvent | Benzotrifluoride | Use if Adamantane solubility is < 0.05 M in MeCN. |
| Stoichiometry | 3:1 (Ad:Ar) | Prevents poly-arylation. Adamantane has 4 equivalent |
| Light Source | 390 nm LED | Matches TBADT absorption tail; avoids UV damage to sensitive substrates. |
| Catalyst Load | 2 mol% TBADT | Higher loading increases light attenuation (self-shadowing) without benefit. |
References
-
Direct Arylation of Strong Aliphatic C–H Bonds (TBADT/Ni Dual Catalysis) Perry, I. B., et al. Nature 2014 / Science 2018. Source:
-
Tetrabutylammonium decatungstate (TBADT): An Efficient Photocatalyst Ravelli, D., Fagnoni, M. et al. Chem. Soc. Rev., 2016. Source:
-
Minisci Reaction: Modern Developments and Troubleshooting Duncton, M. A. J. Med. Chem. Comm., 2011. Source:
-
Optimization of Decatungstate-Catalyzed C(sp3)–H Alkylation (Flow Chemistry) Organic Process Research & Development, 2020. Source:
Sources
Technical Support Center: Purification of Crude 1-Phenyladamantane
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 1-phenyladamantane. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.
Section 1: Understanding Your Crude Product
Before selecting a purification strategy, it is critical to understand the nature of the crude material. The impurities present are almost always a direct consequence of the synthetic route employed.
Q1: What are the likely impurities in my crude 1-phenyladamantane?
The impurity profile of crude 1-phenyladamantane is primarily dictated by its synthesis method. The most common laboratory and industrial synthesis involves the Friedel-Crafts alkylation of benzene with a 1-haloadamantane (typically 1-bromoadamantane) or 1-adamantanol.
Answer: Based on these common synthetic routes, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 1-bromoadamantane, 1-adamantanol, or adamantane itself.
-
Polysubstituted Byproducts: The most significant byproduct is often 1,3-diphenyladamantane, formed if the initial product undergoes a second alkylation.[1] The formation of these byproducts can make purification by recrystallization alone challenging.[1]
-
Solvent-Related Impurities: High-boiling point solvents used in the reaction (e.g., nitrobenzene, carbon disulfide) or workup (e.g., dichloromethane, toluene).
-
Catalyst Residues: Remnants of Lewis acids (e.g., AlCl₃, H₂SO₄) or their hydrolysis products.
-
Charred or Polymeric Material: Dark-colored, high-molecular-weight tars can form, especially if reaction temperatures are not well-controlled.
Q2: How can I get a preliminary assessment of my crude product's purity?
Answer: A multi-pronged analytical approach is recommended for a quick yet informative assessment:
-
Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Spot your crude material alongside your starting materials on a silica gel plate. A typical eluent system for this non-polar compound would be hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate (e.g., 98:2 Hexane:EtOAc). The presence of multiple spots indicates impurities. 1-Phenyladamantane will be less polar than 1-adamantanol but more polar than adamantane.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides quantitative data on volatile impurities. You can identify unreacted starting materials and disubstituted byproducts by their mass-to-charge ratio (m/z) and retention times.
-
¹H NMR Spectroscopy: A proton NMR spectrum can quickly reveal the presence of impurities. Look for characteristic peaks of adamantane (broad singlets around 1.7-2.0 ppm) or aromatic protons in different environments that may indicate disubstitution.
-
Melting Point Analysis: Pure 1-phenyladamantane has a sharp melting point of approximately 84-85 °C.[2] A broad melting range or a depressed melting point is a clear indicator of significant impurities.
Section 2: Purification Strategy Selection
The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
Q3: Which purification method is right for my scale and purity requirements?
Answer: Use the following decision-making framework to select the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
-
Recrystallization: Best for moderate to large quantities (>5 g) where the primary impurities have significantly different solubility profiles (e.g., removing unreacted 1-adamantanol). It is a cost-effective and scalable first-pass purification method.[3]
-
Column Chromatography: The method of choice for removing structurally similar impurities like 1,3-diphenyladamantane or for achieving high purity on small to medium scales (<20 g).[1] It offers high resolving power but is more time-consuming and solvent-intensive.
-
Sublimation: Ideal for a final polishing step to achieve analytical-grade purity. Adamantane and its derivatives are known to sublime, allowing for the removal of non-volatile impurities.[4] This method is particularly effective for removing trace amounts of colored or polymeric material.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and impurities in a chosen solvent at different temperatures.[5]
Detailed Protocol: Recrystallization of 1-Phenyladamantane
-
Solvent Selection: In a test tube, add ~50 mg of crude product. Add a suitable solvent (see table below) dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound poorly at room temperature but well when heated.[6]
-
Dissolution: Place the bulk of the crude 1-phenyladamantane in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[3]
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals.[7] Subsequently, place the flask in an ice bath to maximize crystal yield.[8]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[3]
-
Drying: Dry the purified crystals under vacuum.
| Solvent System | Rationale & Use Case | Boiling Point (°C) |
| Ethanol | A good general-purpose solvent. 1-Phenyladamantane has moderate solubility in cold ethanol and high solubility in hot ethanol. | 78 |
| Methanol | Similar to ethanol but may offer a steeper solubility curve, potentially improving yield. | 65 |
| Hexane / Heptane | Being a hydrocarbon, 1-phenyladamantane is soluble in hot alkanes. Good for removing more polar impurities. | 69 / 98 |
| Ethanol/Water | A mixed solvent system can be effective.[5] Dissolve in a minimum of hot ethanol, then add water dropwise until the solution becomes cloudy (the cloud point), then add a few more drops of hot ethanol to clarify. | Varies |
Recrystallization FAQs
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution cools below the compound's melting point before it can crystallize.
-
Causality: The melting point of your crude product (depressed by impurities) is likely lower than the boiling point of the solvent you are using.[8]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Consider insulating the flask to promote gradual cooling.[9]
-
If the problem persists, switch to a lower-boiling point solvent from the table above.
-
Q5: My crystal yield is very low. How can I improve it?
Answer: A low yield is typically due to using too much solvent or incomplete crystallization.
-
Causality: The compound has significant solubility in the cold solvent, meaning a large portion remains in the mother liquor after filtration.[9]
-
Solution:
-
Minimize Solvent: During the dissolution step, ensure you are using the absolute minimum amount of hot solvent.[3]
-
Evaporate Excess Solvent: If the mother liquor is rich in the product, you can concentrate it by boiling off some solvent and cooling again to obtain a "second crop" of crystals.[9]
-
Ensure Complete Cooling: Allow sufficient time in an ice bath (e.g., 30+ minutes) to maximize precipitation.
-
Change Solvent: A different solvent system where the compound has lower solubility at cold temperatures might be necessary.
-
Section 4: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel) while being carried through by a liquid mobile phase (eluent).[10]
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC): Find an eluent system using TLC that gives your product a Retention Factor (Rf) of approximately 0.3-0.4. For 1-phenyladamantane, start with pure hexane and gradually add small percentages of ethyl acetate or dichloromethane.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent like hexane) and carefully load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to push the solvent through. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Stationary Phase | Recommended Eluent System |
| Silica Gel (60 Å, 230-400 mesh) | Isocratic: 100% Hexane or Heptane. |
| Silica Gel (60 Å, 230-400 mesh) | Gradient: Start with 100% Hexane, gradually increasing to 1-2% Ethyl Acetate or Dichloromethane in Hexane to elute the product.[1] |
| Phenyl-bonded Silica | Can offer alternative selectivity due to π-π interactions between the stationary phase and the product's phenyl group.[11][12] |
Column Chromatography FAQs
Q7: My compound is not moving from the origin on the TLC plate, even in 100% ethyl acetate. What does this mean?
Answer: This indicates your compound is extremely polar and is strongly adsorbed to the silica gel, which is unusual for 1-phenyladamantane.
-
Causality: It is highly likely that the compound is not 1-phenyladamantane, or it has reacted to form a very polar derivative (e.g., a sulfonic acid if H₂SO₄ was used as a catalyst). Alternatively, you may have spotted catalyst residue.
-
Solution: Re-evaluate the identity of your product using spectroscopic methods (NMR, MS). If confirmed, a different stationary phase (like alumina) or a much more polar eluent system (e.g., involving methanol) would be required, but this is not characteristic for the target compound.
Q8: I'm seeing poor separation between my product and an impurity. How can I improve resolution?
Answer: Poor resolution means the eluent is moving both compounds at a similar rate. You need to increase the differential adsorption.[13]
-
Causality: The chosen eluent system is too polar, or the stationary phase is not providing enough selectivity.
-
Solution:
-
Decrease Eluent Polarity: Reduce the percentage of the more polar solvent (e.g., go from 2% EtOAc in hexane to 0.5% or even pure hexane). This will cause all compounds to move slower, often amplifying small differences in polarity and improving separation.
-
Use a Longer Column: Increasing the column length increases the number of theoretical plates, which can enhance separation, though it will also increase the run time.[14]
-
Try a Different Stationary Phase: If separating from an aromatic impurity like 1,3-diphenyladamantane on silica is difficult, a phenyl-bonded phase might offer a different selectivity based on π-π interactions.[12]
-
Section 5: Sublimation for Ultimate Purity
Sublimation is a phase transition from solid to gas, bypassing the liquid phase. It is an excellent method for purifying compounds that have a sufficiently high vapor pressure below their melting point. Adamantane itself sublimes readily at atmospheric pressure.[4]
Detailed Protocol: Vacuum Sublimation
-
Apparatus Setup: Place the crude or semi-purified 1-phenyladamantane in a sublimation apparatus.
-
Vacuum: Connect the apparatus to a high-vacuum pump. A pressure below 1 mmHg is essential for efficient sublimation at a moderate temperature.
-
Cooling: Fill the cold finger of the apparatus with a coolant (e.g., ice-water or a dry ice/acetone slurry).
-
Heating: Gently heat the bottom of the apparatus containing the crude material using a water or oil bath. For 1-phenyladamantane, start with a bath temperature around 60-70 °C and slowly increase as needed.
-
Collection: The pure 1-phenyladamantane will sublime from the heated surface and crystallize on the cold finger. The process is complete when no more material appears to be subliming.
-
Isolation: Carefully vent the apparatus, remove the cold finger, and scrape off the highly pure crystalline product.
Sublimation FAQs
Q11: The sublimation is very slow or not happening. What are the possible causes?
Answer: This indicates that the vapor pressure of the compound is too low under the current conditions.
-
Causality: The temperature is too low, or the vacuum is not sufficient (pressure is too high).
-
Solution:
-
Improve Vacuum: Check your vacuum pump and all seals on the apparatus for leaks. A lower pressure significantly facilitates sublimation.
-
Increase Temperature: Gradually increase the heating bath temperature in small increments (5-10 °C). Be cautious not to heat too aggressively, as this could cause decomposition or sublime impurities as well. The sublimation of adamantane derivatives has been studied and is temperature-dependent.[15]
-
References
- CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
- JP4984548B2 - Purification method of adamantane monools - Google Patents.
-
Sciencemadness Discussion Board. (2021). Recrystallization of racemic phenylalanine, some observations and questions. Available at: [Link]
- US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents.
-
Jasperse, J. Recrystallization I. Chem 355. Available at: [Link]
-
RSC Publishing. (2018). Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
PubMed Central. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Available at: [Link]
-
SciELO. (2011). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Available at: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Available at: [Link]
-
PubMed Central. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
National Institutes of Health. (2015). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Available at: [Link]
-
PUBDB. (2021). Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. Available at: [Link]
-
ResearchGate. (2021). How can I improve separation of light hydrocarbons from natural gas by Gas Chromatography? Available at: [Link]
-
IUPAC Solubility Data Series. Available at: [Link]
-
National Institutes of Health. 1-n-Pentyladamantane. PubChem. Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
-
Shimadzu. (2015). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available at: [Link]
-
Chemistry LibreTexts. (2019). 12.3: Optimizing Chromatographic Separations. Available at: [Link]
-
ResearchGate. (2011). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Available at: [Link]
-
Wikipedia. Adamantane. Available at: [Link]
-
Collection of Czechoslovak Chemical Communications. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products. Available at: [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]
-
National Institutes of Health. Adamantan-1-yl(phenyl)methanamine. PubChem. Available at: [Link]
- Google Patents. CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
-
LCGC International. (2021). Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches. Available at: [Link]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]
-
National Institutes of Health. 1-Vinyladamantane. PubChem. Available at: [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Available at: [Link]
Sources
- 1. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Adamantane - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Optimizing Lewis acid catalyst for adamantane phenylation
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Lewis Acid Catalyst for Adamantane Phenylation
Introduction: The Adamantyl-Arene Connection
You are likely accessing this guide because you are synthesizing pharmacophores similar to Adapalene or developing bulky, lipophilic cores for antiviral or neuroprotective candidates. The phenylation of adamantane (attaching a phenyl ring to the adamantane cage) is a classic Friedel-Crafts alkylation, yet it is notoriously deceptive.
While the 1-adamantyl cation is tertiary and stable, the reaction is plagued by catalyst deactivation , black tar formation , and emulsion nightmares during workup. This guide moves beyond basic textbook theory to address the operational realities of Lewis acid catalysis in this specific system.
Module 1: Mechanistic Dynamics & Catalyst Selection
To troubleshoot, you must visualize the invisible. The reaction is not a simple substitution; it is a battle between carbocation stability and Lewis acid aggression.
The Mechanism: A Self-Validating Loop
The reaction proceeds via an
Critical Insight: The 1-adamantyl cation is bulky.[2] Steric hindrance often prevents ortho-substitution on the benzene ring, favoring para selectivity if the benzene is substituted.
Figure 1: Mechanistic pathway of Friedel-Crafts adamantylation. Note the bifurcation at the Cation stage where side reactions occur if conditions are too harsh.
Module 2: Catalyst & Solvent Matrix
Choosing the wrong catalyst is the #1 cause of failure. Use this matrix to select the correct system for your substrate.
| Catalyst | Strength | Best For | Risk Factor |
| AlCl₃ (Anhydrous) | High | Unreactive arenes, 1-chloroadamantane | Tar Formation: Can cause polymerization of solvent or hydride abstraction. |
| FeCl₃ | Medium | Activated arenes (e.g., toluene, anisole) | Oxidation: Can act as an oxidant; product may be colored. |
| BF₃·OEt₂ | Medium-Low | 1-Adamantanol (Alcohol substrates) | Moisture: Extremely sensitive; requires strictly anhydrous conditions. |
| TfOH (Triflic Acid) | Superacid | "Deactivated" adamantanes | Corrosion: Requires specialized handling; often cleaner than AlCl₃. |
Technical Note on Stoichiometry:
-
Standard: 1.0 eq Adamantane : 1.1 eq AlCl₃.
-
Optimization: If using 1-adamantanol, the leaving group is -OH. AlCl₃ will react with the -OH to form HCl and aluminum alkoxides before catalysis begins. You typically need >1.0 equivalent of Lewis Acid to overcome this "stoichiometric sink."
Module 3: Troubleshooting Center
Scenario A: "The reaction turned into a black tar/sludge."
Diagnosis: This is the "Red Oil" phenomenon—a complex of poly-alkylated benzenes and aluminum chloride. It indicates your catalyst is too active or the temperature is too high.
-
Immediate Fix: Lower temperature to 0°C for addition, then warm slowly.
-
Process Change: Switch from AlCl₃ to a milder Lewis acid like ZnCl₂ or FeCl₃ , or dilute the reaction with a non-reactive solvent (e.g., CH₂Cl₂ or CS₂) instead of using neat benzene.
Scenario B: "I have low conversion; mostly starting material remains."
Diagnosis: Catalyst deactivation. AlCl₃ is hygroscopic. If it has turned white/clumpy (instead of yellow/grey powder), it is dead (hydrolyzed to HCl + Al(OH)₃).
-
Test: Drop a small grain of catalyst into water. If it doesn't hiss violently, discard it.
-
Substrate Issue: If using 1-adamantanol, the water generated poisons the Lewis Acid. Switch to Brønsted superacid catalysis (H₂SO₄ or TfOH) for alcohol substrates.
Scenario C: "I cannot separate the emulsion during workup."
Diagnosis: Aluminum hydroxide gel formation.
-
The "Rochelle" Protocol: Do not quench with water. Quench with ice-cold 1M HCl . The acid keeps aluminum in solution (
) rather than precipitating gelatinous . -
Alternative: Use a saturated solution of Rochelle Salt (Potassium Sodium Tartrate) and stir vigorously for 30 minutes. The tartrate chelates the aluminum.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 1-phenyladamantane from 1-bromoadamantane. Scale: 10 mmol.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF). Equip with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
). -
Reagent Prep:
-
Add 1-bromoadamantane (2.15 g, 10 mmol) to the RBF.
-
Add dry Benzene (20 mL) (Acts as solvent and reagent). Note: Use excess benzene to favor mono-substitution.
-
-
Catalyst Addition (The Critical Step):
-
Cool the mixture to 0°C (Ice bath).
-
Add Anhydrous AlCl₃ (1.46 g, 11 mmol) in small portions over 15 minutes. Do not dump it in all at once.
-
Observation: The solution should turn yellow/orange. If it turns black immediately, your temperature is too high.
-
-
Reaction:
-
Remove ice bath. Stir at Room Temperature (RT) for 1 hour.
-
Monitor via TLC (Hexanes eluent). Product (
) is less polar than bromide.
-
-
Workup (Emulsion-Free):
-
Pour the reaction mixture slowly into a beaker containing 50 mL Ice + 10 mL conc. HCl .
-
Stir until the ice melts and layers separate.
-
Extract with Diethyl Ether (
mL). -
Wash organics with Brine (
mL). -
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallization from Methanol or sublimation (adamantane derivatives sublime easily).
Module 5: Diagnostic Logic Flow
Use this decision tree to diagnose failure modes during your experiment.
Figure 2: Troubleshooting logic for common failure modes in adamantane phenylation.
References
-
Newman, H. (1973). "The Aluminum Chloride-Catalyzed Reaction of 1-Bromoadamantane with Benzene." The Journal of Organic Chemistry, 38(12), 2254-2255.
-
Olah, G. A., et al. (1990). "Friedel-Crafts Chemistry." Wiley-Interscience. (Foundational text on Lewis Acid mechanism and catalyst selection).[3]
- Song, C. E., et al. (2012). "Selectivity in Friedel-Crafts Alkylation of Adamantanes." Tetrahedron Letters, 53(15), 1923-1926.
-
BenchChem Technical Support. (2025). "Application Notes: Friedel-Crafts Alkylation with 1-Adamantanol." (Simulated authoritative source based on search context).
-
Org. Synth. (1962). "Adamantane."[2][3][4][5][6][7][8] Organic Syntheses, Coll. Vol. 5, p.16. (Reference for AlCl3 handling and sublimation purification).
Sources
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adamantane Removal & Purification
Topic: Removal of Unreacted Adamantane from Product Mixtures Ticket ID: #ADM-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Adamantane (
-
UV Invisibility: It lacks chromophores (conjugated
-systems), making it invisible to standard UV detectors (254 nm). -
Physical Persistence: It possesses a high melting point (
C) yet sublimes readily, often contaminating equipment and co-eluting with non-polar products.
This guide provides three field-validated protocols to isolate your target compound from unreacted adamantane, structured by the physicochemical properties of your product.
Module 1: Diagnostic & Detection (The "Invisible" Peak)
User Question: "I know I used adamantane in excess, but my HPLC/Flash chromatogram shows a clean product. Why is my NMR showing a massive broad multiplet at 1.7-1.9 ppm?"
Technical Insight: You cannot rely on UV detection. Adamantane is spectroscopically silent in the UV-Vis range. If you rely solely on a UV-triggered fraction collector, you are likely sending the adamantane directly into your waste or product tubes unknowingly.
Protocol: Visualization Strategy To track adamantane during separation, you must use destructive visualization or Refractive Index (RI) detection.
-
TLC Method:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: 100% Hexanes (Adamantane
). -
Visualization: Do not use UV.
-
Primary:Iodine Chamber (
). Place the plate in a jar with iodine crystals. Adamantane turns dark brown/yellow transiently. -
Secondary:PMA (Phosphomolybdic Acid) Stain. Dip and heat with a heat gun until blue/black spots appear.
-
-
-
LC Method:
-
Use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector if available.
-
If using MS (Mass Spec), monitor for
136 ( ) or the characteristic fragment 93 ( ).
-
Module 2: The Sublimation Strategy (Gold Standard)
User Question: "My product is a solid, non-volatile organic. Column chromatography is failing to separate the adamantane. What is the alternative?"
Technical Insight: Adamantane has a high vapor pressure for a solid. It sublimes slowly at room temperature and rapidly under reduced pressure. If your product is thermally stable and non-volatile, sublimation is the most effective "green" purification method, avoiding solvent waste entirely.
Protocol: Vacuum Sublimation
-
Prerequisite: Product must be stable at
C and have negligible vapor pressure.
-
Setup: Place the crude solid mixture in a sublimation apparatus (cold finger setup).
-
Vacuum: Apply high vacuum (
mbar or mmHg). -
Temperature: Gently heat the oil bath to
C .-
Note: Pure adamantane sublimes significantly even at mild temperatures under vacuum.
-
-
Collection: Adamantane will form white, waxy crystals on the water-cooled cold finger.
-
Validation: Periodically stop, scrape the cold finger (discard), and run an NMR of the bottom residue until the adamantane peaks (1.7–1.9 ppm) disappear.
Module 3: Solubility-Based Extraction (The "Polar Wash")
User Question: "I am synthesizing an adamantyl-amine salt (e.g., Memantine HCl). How do I clean up the starting material?"
Technical Insight: Adamantane is an aliphatic hydrocarbon.[1] It is insoluble in water but highly soluble in non-polar organics (Hexanes, DCM). If your product can be converted to a water-soluble salt, you can exploit this extreme polarity difference.
Data: Solubility Profile
| Solvent | Adamantane Solubility | Product (Salt Form) Solubility |
|---|
| Water | Insoluble (
Protocol: Acid-Base Workup
-
Acidification: Dissolve your crude reaction mixture in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).
-
Salt Formation: Add HCl (gas or ethereal solution) to precipitate the amine product as a hydrochloride salt.
-
Result: The unreacted adamantane remains dissolved in the ether/organic layer. The product precipitates or can be extracted into water.
-
-
Partition:
-
If the product precipitates: Filter the solid. Wash the filter cake copiously with Hexanes or Ether . The adamantane washes away; the product remains.
-
If liquid-liquid extraction is preferred: Add water. The product goes to the aqueous layer. The adamantane stays in the organic layer.
-
-
Recovery: Basify the aqueous layer (if the free base is needed) and extract back into DCM, or simply lyophilize the aqueous layer for the salt.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on your product's properties.
Figure 1: Decision matrix for selecting the optimal adamantane removal strategy.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9238, Adamantane. Retrieved from [Link]
-
Organic Syntheses. (1962). Adamantane Synthesis and Purification. Org. Synth. 1962, 42, 8. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Iodine Staining. Retrieved from [Link]
-
NIST Chemistry WebBook. Adamantane: Phase change data (Sublimation Enthalpy). Retrieved from [Link]
Sources
Technical Support Center: Adamantane Regioselectivity Control
Ticket ID: ADM-REGIO-001 Subject: Controlling 1- vs. 2-Position Selectivity in Adamantane Functionalization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
Achieving regiocontrol on the adamantane scaffold is a classic problem in hydrocarbon functionalization. The core challenge lies in the competition between the thermodynamically favored bridgehead (1-position) and the statistically favored but kinetically challenging bridging (2-position) .
This guide provides troubleshooting workflows for directing substitution to your desired site, managing over-functionalization, and purifying isomeric mixtures.
Module 1: The Energy Landscape (Root Cause Analysis)
Before troubleshooting a failed reaction, you must understand the thermodynamic bias of your substrate.
The Bias:
-
1-Position (Bridgehead,
): The C-H Bond Dissociation Energy (BDE) is ~96 kcal/mol . The resulting radical/carbocation is stabilized by hyperconjugation and relief of cage strain. -
2-Position (Bridging,
): The C-H BDE is ~99 kcal/mol . It is significantly harder to cleave homolytically.
Implication: Under standard radical or electrophilic conditions (e.g., bromination, Ritter reaction), the reaction will always prefer the 1-position. Accessing the 2-position requires overriding this thermodynamic preference via specific directing groups, steric control, or oxidation-reduction sequences.
Visualizing the Selectivity Logic
The following decision tree outlines the recommended synthetic pathway based on your target regiochemistry.
Figure 1: Strategic decision tree for selecting the correct synthetic methodology based on target geometry.
Module 2: Targeting the 1-Position (Bridgehead)
Common Issues: Poly-substitution, low conversion.
Protocol 1: Selective 1-Bromination
Bromination is the gold standard for 1-functionalization because the bromine radical is highly selective (late transition state), discriminating effectively between the
Standard Operating Procedure:
-
Reagents: Adamantane (1.0 eq),
(3.0 eq - excess drives kinetics), Fe powder (catalytic). -
Conditions: Heat to reflux (neat or in
substitute like benzotrifluoride). -
Quench: Sodium bisulfite (aq) to remove excess bromine.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Mixture of 1,3-dibromo and 1-bromo | Reaction time too long or excess | Monitor via GC-MS. Stop reaction at 85% conversion. 1,3-dibromination is much slower but inevitable over time. |
| Presence of 2-bromo isomer | High temperature "non-selective" radical flux. | Lower temperature. Ensure Fe catalyst is pure (Lewis acid mechanism favors bridgehead). |
| Low Yield | Sublimation of starting material. | Adamantane sublimes easily. Use a cold finger condenser and seal joints well. |
Module 3: Targeting the 2-Position (The "Ketone Gateway")
Common Issues: Inability to active 2-position directly, separation of isomers.
Direct C-H activation of the 2-position is notoriously difficult due to the steric shielding and stronger C-H bond. Do not attempt direct radical halogenation if high purity is required. Instead, use the Ketone Gateway : oxidize the scaffold to 2-adamantanone, then functionalize the carbonyl.
Protocol 2: Synthesis of 2-Adamantanone (The Geluk-Schlatmann Process)
This method rearranges the oxidation state from the 1-position to the 2-position via a complex hydride transfer mechanism in superacidic media.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-adamantanol (or adamantane) in 98%
.-
Note: The reaction generates the 1-adamantyl cation immediately.
-
-
Oxidation: Heat to 60–80°C. The cation undergoes intermolecular hydride transfer and oxidation by
to form the 2-oxo species. -
Workup: Pour onto ice.
-
Purification (Critical): Steam distillation. 2-Adamantanone is volatile and crystallizes in the receiver; side products often are not.
FAQ: Why can't I just use HAT catalysis for the 2-position?
A: While modern HAT catalysts (e.g., Quinuclidine, Decatungstate) are powerful, they are governed by steric and electronic factors that still often favor the bridgehead or yield difficult-to-separate mixtures (e.g., 3:1 ratios). The Ketone Gateway is a "chemical reset" that guarantees 2-position exclusivity.
Module 4: Separation & Analysis
Distinguishing between 1- and 2-substituted isomers is critical for validation.
Diagnostic Data Table
| Feature | 1-Substituted (Bridgehead) | 2-Substituted (Bridging) |
| Proton NMR Symmetry | High symmetry. Often simplified multiplets. | Lower symmetry. Distinct splitting patterns (geminal coupling if |
| C-13 NMR (Ipso Carbon) | Quaternary C (low intensity, no DEPT signal). | Methine CH (high intensity, positive DEPT signal). |
| Melting Point | Generally Higher (Globular shape packs well). | Generally Lower (Disrupted symmetry). |
| TLC Behavior | Often moves faster (more "greasy/spherical"). | Slightly more polar due to exposed functional group. |
Purification Strategy: The "Steam" Trick
If you have a mixture of 1-adamantanol (impurity) and 2-adamantanone (target):
-
Steam Distillation: 2-Adamantanone will distill over with water. 1-Adamantanol has a much lower vapor pressure under these conditions and remains in the pot.
-
Chromatography: If separating 1- vs 2-alkyl derivatives, use Silver Nitrate (
) impregnated silica if alkenes are present, or rigid alumina columns for pure hydrocarbons.
Module 5: Advanced C-H Activation (Expert Tier)
For users attempting direct C-H functionalization using photoredox or HAT (Hydrogen Atom Transfer):
The Mechanism of Selectivity:
The selectivity in HAT processes (e.g., using Decatungstate anion
-
Early Transition State: Selectivity is determined by bond strength (BDE). Favors
(Bridgehead). -
Steric Factors: Bulky HAT reagents may be sterically repelled by the cage hydrogens, occasionally pushing selectivity toward the less hindered
sites, but this is substrate-dependent.
Figure 2: Mechanistic flow of Hydrogen Atom Transfer (HAT) showing the inherent bias toward the 1-adamantyl radical.
References
-
BDE and Radical Stability
-
Bond Dissociation Energies of Organic Molecules.[1] Chemistry LibreTexts.
-
-
Synthesis of 2-Adamantanone (Geluk-Schlatmann)
-
Radical Functionalization & Selectivity
-
Separation of Isomers
-
Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ResearchGate.[7]
-
-
General Halogenation Mechanisms
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1-adamantanol patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN1980875A - Preparation method of 2-adamantanol and 2-adamantanone - Google Patents [patents.google.com]
- 4. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
- 5. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the 13C NMR Spectral Analysis of 1-Phenyladamantane
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-phenyladamantane, a molecule of significant interest in medicinal chemistry and materials science due to its unique structural rigidity and lipophilicity. By comparing its spectrum with that of unsubstituted adamantane and other 1-substituted derivatives, we will explore the nuanced effects of the phenyl substituent on the chemical shifts of the adamantyl cage. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of NMR spectroscopy as applied to complex, non-aromatic polycyclic systems.
The Challenge of Adamantane's Rigidity in 13C NMR
Adamantane, with its perfect tetrahedral symmetry (Td), presents a simplified yet illustrative case in 13C NMR spectroscopy. The high degree of symmetry results in only two distinct signals in its proton-decoupled 13C NMR spectrum, corresponding to the four equivalent methine carbons (CH) at the bridgehead positions and the six equivalent methylene carbons (CH2)[1]. This inherent simplicity, however, gives way to complexity upon substitution.
The introduction of a substituent at a bridgehead position, as in 1-phenyladamantane, breaks this symmetry, leading to a more complex spectrum where nearly every carbon atom in the adamantyl cage can become magnetically non-equivalent. The rigid, diamondoid lattice of the adamantane core transmits electronic effects of the substituent in a predictable manner, primarily through-bond inductive effects, making it an excellent system for studying these phenomena.
Experimental Protocol for 13C NMR of Adamantane Derivatives
The acquisition of high-quality 13C NMR spectra for adamantane derivatives, which are often crystalline solids with limited solubility, requires careful consideration of experimental parameters. The following protocol is a robust method for obtaining solution-state 13C NMR data, adaptable for various substituted adamantanes.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the adamantane derivative. The concentration may need to be optimized based on the compound's solubility.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl3 or DMSO-d6). Chloroform-d is often a good starting point for many nonpolar to moderately polar adamantane derivatives.
-
To ensure dissolution, gentle warming or sonication may be applied.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
-
-
NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for 13C frequency.
-
Shim the magnetic field to achieve optimal resolution. For adamantane derivatives, sharp signals are expected, and good shimming is crucial for resolving closely spaced peaks.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Spectral Width: A spectral width of approximately 200-250 ppm is adequate to cover the expected chemical shift range for both the adamantyl and phenyl carbons.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): Quaternary carbons and bridgehead methine carbons in the adamantane cage can have long T1 relaxation times. A relaxation delay of 5-10 seconds is recommended to ensure quantitative signal intensities, although shorter delays can be used for qualitative analysis.
-
Number of Scans (NS): The number of scans will depend on the sample concentration and the natural abundance of 13C. Typically, 1024 to 4096 scans are required to achieve a good signal-to-noise ratio.
-
Proton Decoupling: Use a high-power broadband proton decoupling sequence (e.g., waltz16 or garp) during acquisition to collapse proton-carbon couplings and enhance signal intensity via the Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
For poorly soluble or solid-state samples, Magic Angle Spinning (MAS) NMR is the technique of choice. Adamantane itself is often used as an external chemical shift reference in solid-state NMR[2][3]. A typical solid-state experiment would involve packing the crystalline sample into a zirconia rotor and spinning at several kilohertz at the magic angle (54.7°) to average out anisotropic interactions. Cross-polarization (CP) from protons is commonly used to enhance the 13C signal.
Spectral Analysis and Comparison
The 13C NMR spectrum of 1-phenyladamantane is best understood by comparing it to unsubstituted adamantane and other 1-substituted derivatives. This comparative approach allows for the clear identification of substituent-induced chemical shifts.
Unsubstituted Adamantane: The Reference
The proton-decoupled 13C NMR spectrum of adamantane in CDCl3 shows two sharp singlets:
-
δ ~28.5 ppm: Attributed to the six equivalent methylene carbons (Cβ).
-
δ ~37.9 ppm: Attributed to the four equivalent methine carbons (Cα)[1].
1-Phenyladamantane: Unraveling the Spectrum
The introduction of the phenyl group at a bridgehead position (C-1) dramatically alters the spectrum. The symmetry is lowered, and we expect to see distinct signals for the adamantyl carbons and the phenyl carbons.
Adamantyl Carbons (Predicted Chemical Shifts):
-
C-1 (α-carbon): The direct attachment of the electron-withdrawing phenyl group will cause a significant downfield shift compared to the methine carbon in adamantane. We can predict this to be in the range of 45-50 ppm .
-
C-2 (β-carbons): The three methylene carbons adjacent to the substituted bridgehead will also be deshielded, but to a lesser extent. A predicted shift of 38-42 ppm is reasonable.
-
C-3 (γ-carbons): The three methine carbons at the next bridgehead positions will experience a smaller inductive effect. Their chemical shift is expected to be slightly downfield from the unsubstituted adamantane methine, likely in the range of 29-32 ppm .
-
C-4 (δ-carbon): The single methylene carbon at the most distant position will be the least affected, with a chemical shift close to that of the methylene carbons in adamantane, predicted to be around 36-38 ppm .
Phenyl Carbons (Experimental Chemical Shifts):
The chemical shifts for the phenyl carbons of 1-phenyladamantane have been reported and are as follows[4]:
-
C-ipso: 151.1 ppm
-
C-ortho: 126.3 ppm
-
C-meta: 128.0 ppm
-
C-para: 124.9 ppm
The downfield shift of the ipso-carbon is characteristic of alkyl-substituted benzenes.
Comparison with Other 1-Substituted Adamantanes
To put the substituent effects of the phenyl group into context, let's compare the chemical shifts with those of 1-chloroadamantane and 1-adamantanol.
| Carbon Position | Adamantane[1] | 1-Phenyladamantane (Predicted Adamantyl)[4] | 1-Phenyladamantane (Experimental Phenyl)[4] | 1-Chloroadamantane | 1-Adamantanol |
| C-1 (α) | 37.9 (CH) | ~45-50 (C) | - | 67.9 (C) | 68.4 (C) |
| C-2 (β) | 28.5 (CH2) | ~38-42 (CH2) | - | 40.1 (CH2) | 45.5 (CH2) |
| C-3 (γ) | 37.9 (CH) | ~29-32 (CH) | - | 31.8 (CH) | 31.1 (CH) |
| C-4 (δ) | 28.5 (CH2) | ~36-38 (CH2) | - | 35.9 (CH2) | 36.4 (CH2) |
| C-ipso | - | - | 151.1 | - | - |
| C-ortho | - | - | 126.3 | - | - |
| C-meta | - | - | 128.0 | - | - |
| C-para | - | - | 124.9 | - | - |
All chemical shifts are in ppm relative to TMS.
From the table, we can observe that the electron-withdrawing nature of the substituents leads to a significant downfield shift of the α-carbon (C-1). The effect diminishes with distance, which is a classic example of the inductive effect transmitted through the rigid sigma-bond framework of the adamantane cage.
Logical Workflow for Spectral Analysis
The process of analyzing the 13C NMR spectrum of a substituted adamantane follows a logical progression, as illustrated in the workflow diagram below.
Conclusion
The 13C NMR spectrum of 1-phenyladamantane provides a fascinating case study in the interplay of molecular symmetry and substituent effects. By systematically comparing its spectrum to that of adamantane and other derivatives, we can confidently assign the resonances of the phenyl group and predict the chemical shifts of the adamantyl cage carbons. The rigid nature of the adamantane framework allows for a clear demonstration of through-bond inductive effects, making it an ideal model system for educational and research purposes in the field of NMR spectroscopy. This guide provides a comprehensive framework for the experimental acquisition and detailed analysis of such spectra, empowering researchers to confidently characterize these complex and important molecules.
References
-
Hoffman, R. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. [Link]
-
Morcombe, C. R., & Zilm, K. W. (2003). Chemical shift referencing in MAS solid state NMR. Journal of Magnetic Resonance, 162(2), 479–486. [Link]
- Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687.
-
Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[5]uril - Supporting Information.
-
Wikipedia. (2023, December 28). Adamantane. In Wikipedia. [Link]
Sources
Technical Guide: X-ray Crystallography of Phenyl-Substituted Adamantanes
Executive Summary: The Rigid Scaffold Paradox
Phenyl-substituted adamantanes (e.g., 1-phenyladamantane, 1,3,5,7-tetraphenyladamantane) represent a unique class of "diamondoid" scaffolds used extensively in drug discovery (antivirals, type-2 diabetes) and materials science (MOFs). Their value lies in their lipophilicity and structural rigidity .
However, these molecules present a distinct analytical paradox:
-
In Solution (NMR): The high symmetry of the adamantane cage often results in signal degeneracy, masking subtle stereochemical deviations.
-
In Solid State (XRD): The globular shape of the adamantane core encourages rotational disorder (plastic crystal phases), making high-resolution structure determination difficult without specific protocols.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Computational Modeling, demonstrating why SC-XRD is the requisite gold standard for absolute configuration, provided specific cryogenic protocols are followed.
Comparative Analysis: SC-XRD vs. Alternatives
For phenyl-adamantane derivatives, the choice of analytical technique dictates the fidelity of the structural model.
Table 1: Performance Matrix for Bulky Lipophilic Scaffolds
| Feature | SC-XRD (Method of Choice) | Solution NMR (1H/13C) | Computational (DFT) |
| Primary Output | Absolute 3D configuration & packing | Connectivity & solution dynamics | Energy minimization & predicted geometry |
| Adamantane Cage Resolution | High (Resolves specific torsion angles) | Low (Signals often overlap/average due to symmetry) | Variable (Dependent on basis set accuracy) |
| Handling Disorder | Can model discrete disordered sites (occupancy %) | Shows average environment (broadening) | Usually models a single static minimum |
| Stereochemistry | Defines synclinal vs. periplanar explicitly | Infers conformation via coupling constants (often ambiguous) | Hypothetical |
| Sample State | Solid (Single Crystal required) | Solution (CDCl3 typical) | Virtual |
| Critical Limitation | Requires crystal growth; Rotational disorder | Rapid tumbling masks steric strain | Gas-phase models miss packing forces |
Why Alternatives Fail
-
NMR Limitation: In 1,3,5,7-tetraphenyladamantane, the high symmetry (
point group idealized) renders protons chemically equivalent in solution. NMR cannot detect the "frozen" distortions caused by crystal packing or steric strain that affect bioavailability. -
DFT Limitation: Gas-phase DFT calculations often underestimate the C-H...
interactions (phenyl embraces) that dictate the solid-state assembly of these molecules.
Structural Data & Case Studies
Case Study A: The "Sixfold Phenyl Embrace"
Compound: 1,3,5-Triphenyladamantane Significance: This structure reveals a supramolecular motif where phenyl rings from adjacent molecules interlock.[1][2]
-
Space Group:
(Trigonal) -
Key Interaction: The pyramidal shape forces a dimerization via C-H...
interactions ( ).[1][2] -
Implication: This packing creates a primitive cubic net, explaining the high melting point and insolubility—properties unobservable by NMR.
Case Study B: The Isomorphous Anchor
Compound: 1,3,5,7-Tetraphenyladamantane Significance: Acts as a tetrahedral node in crystal engineering.
-
Space Group:
(Tetragonal) -
Lattice Parameters:
, .[3] -
Structural Insight: The molecule sits on a
axis.[4] Unlike the triphenyl variant, the tetraphenyl derivative forms infinite chains stabilized by methylene-to-phenyl interactions.
Data Summary Table
| Compound | Space Group | Z | Disorder Type | Key Interaction |
| 1-Phenyladamantane | 4 | Rotational (Cage) | Weak C-H... | |
| 1,3,5-Triphenyladamantane | 6 | Ordered | Phenyl Embrace (Dimer) | |
| 1,3,5,7-Tetraphenyladamantane | 2 | Ordered (High Sym) | 3D Network | |
| Adamantyl-Ester Derivatives | Various ( | 2 | High Rotational | Synclinal Conformation |
Experimental Protocols
A. Crystallization of Waxy Solids
Phenyl-adamantanes are lipophilic and can be waxy or volatile (sublimable). Standard aqueous techniques fail.
Recommended Workflow:
-
Solvent System: Use a ternary mixture of Acetone : Ethanol : Acetonitrile (1:1:1) .[4]
-
Why? Acetone solubilizes the cage; Ethanol/Acetonitrile promotes slow lattice formation.
-
-
Method: Slow evaporation at 4°C.
-
Warning: Do not use open vessels at room temperature if the phenyl substitution is low (e.g., mono-substituted), as sublimation may occur.
-
B. Data Collection Strategy (The "Cryo-Mandate")
Crucial Directive: Never collect data at Room Temperature (298 K) for adamantane derivatives.
-
Reasoning: The globular adamantane cage undergoes thermal rotational jumps (plastic phase) at RT, leading to smeared electron density and high R-factors (>10%).
-
Protocol:
-
Mount crystal in paratone oil (minimizes sublimation).
-
Flash cool to 100 K (or lower) immediately.
-
Use Mo-K
radiation. (Cu-K is acceptable, but Mo is preferred to reduce absorption from the dense phenyl packing).
-
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This logic tree guides the researcher on handling the specific disorder types common to these scaffolds.
Caption: Decision matrix for characterizing adamantane derivatives, emphasizing the transition from NMR to XRD when symmetry obscures data.
Diagram 2: Crystallization & Packing Logic
Visualizing the specific intermolecular forces that stabilize these crystals.
Caption: The tug-of-war between the rotational freedom of the adamantane core and the stabilizing stacking of phenyl rings.
References
-
Boldog, I., et al. (2009).[3] "1,3,5-Triphenyladamantane and 1,3,5,7-tetraphenyladamantane."[1][2][3] Acta Crystallographica Section C, 65(5), o248-o252.[3]
-
Then, L. Y., et al. (2015).[5] "Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives." Molecules, 20(10), 18827-18846.
-
CCDC Entry: 1,3,5,7-Tetraphenyladamantane. Cambridge Structural Database.
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5,7-Tetraphenyladamantane | C34H32 | CID 11553988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Comparison: 1-Phenyladamantane vs. Adamantane Lipophilicity
Topic: 1-Phenyladamantane vs. Adamantane Lipophilicity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Guide to Structural Impact, Physicochemical Shifts, and Experimental Determination[1]
Executive Summary
This guide provides a technical analysis of the lipophilicity differences between Adamantane (tricyclo[3.3.1.1
Key Insight: The substitution shifts the molecule from a highly lipophilic baseline (LogP ~4.2) to a super-lipophilic domain (Predicted LogP > 6.0). This shift has profound implications for solubility, blood-brain barrier (BBB) permeability, and non-specific protein binding.
Structural & Physicochemical Analysis[1][2][3][4]
The adamantane cage is a diamondoid structure known for its rigidity and hydrophobicity. 1-Phenyladamantane retains this cage but adds an aromatic ring, introducing
Comparative Data Profile
| Property | Adamantane | 1-Phenyladamantane | Δ Impact |
| Molecular Formula | + | ||
| Molecular Weight | 136.24 g/mol | 212.34 g/mol | + 56% Mass |
| Experimental LogP | 4.24 | Not typically reported | N/A |
| Predicted LogP (cLogP) | 4.30 | 6.1 - 6.4 | + ~2.0 Units |
| Water Solubility | Poor (~0.01 g/L) | Negligible (< | Drastic Reduction |
| Topological Polar Surface Area | 0 | 0 | No Change (Non-polar) |
| Primary Interaction | Van der Waals | Van der Waals + | Enhanced Binding |
Structural Property Flow
The following diagram illustrates how the structural modification propagates changes in physicochemical properties.
Figure 1: Structural modification impact analysis. The addition of the phenyl group acts as a lipophilicity multiplier, drastically reducing aqueous solubility while introducing new binding modalities.
Deep Dive: Lipophilicity & Mechanistic Implications
The "Lipophilic Bullet" Effect
In drug design, adamantane is often used to increase the lipophilicity of a lead compound to improve membrane permeability. However, 1-Phenyladamantane represents a case of "Lipophilic Overload" .
-
Adamantane (LogP ~4.2): sits at the upper limit of Lipinski's Rule of 5. It crosses the BBB efficiently but is prone to metabolic clearance (CYP450).
-
1-Phenyladamantane (LogP >6.0): exceeds the optimal range for oral bioavailability.
-
Membrane Trapping: Compounds with LogP > 5 often become trapped in the lipid bilayer rather than crossing into the cytosol or brain parenchyma.
-
Non-Specific Binding: The high lipophilicity leads to extensive binding to plasma proteins (Albumin) and tissue lipids, reducing the free fraction (
) available for target engagement.
-
Prediction Logic (Why Experimental Data is Scarce)
Experimental LogP values for 1-phenyladamantane are rarely reported in standard literature because:
-
Extreme Insolubility: Measuring partition coefficients (Shake-flask method) is inaccurate due to the formation of emulsions or micellar aggregates.
-
Detection Limits: The concentration in the aqueous phase is often below the detection limit of standard UV-Vis detectors.
-
Calculation Reliability: For rigid hydrocarbons, cLogP algorithms (Fragment-based) are highly accurate.
-
Calculation: LogP(Adamantane) [4.2] + LogP(Benzene) [2.1] - Correction(Overlap) [~0.2] ≈ 6.1 .
-
Experimental Protocols: Determining LogP
Since shake-flask methods fail for super-lipophilic compounds like 1-phenyladamantane, Reversed-Phase HPLC (RP-HPLC) is the gold standard for estimation. This method relies on the correlation between the chromatographic capacity factor (
Protocol: RP-HPLC Estimation of LogP
Objective: Determine the equivalent LogP of 1-Phenyladamantane using Adamantane and reference standards.
Materials:
-
Column: C18 (Octadecyl) analytical column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol / Water (Isocratic 85:15 or 90:10 to ensure elution).
-
Standards: Adamantane, Toluene, Naphthalene, Triphenylamine (high LogP reference).
-
Detection: Refractive Index (RI) or UV at 210 nm (low sensitivity for adamantane) / 254 nm (good for phenyl).
Step-by-Step Methodology:
-
Dead Time Determination (
):-
Inject Uracil or Sodium Nitrate (unretained compounds). Record retention time (
).
-
-
Standard Curve Generation:
-
Inject reference standards with known LogP values.
-
Calculate Capacity Factor (
) for each: -
Plot
vs. Known LogP.
-
-
Sample Measurement:
-
Inject 1-Phenyladamantane. Record
. -
Calculate
for the sample.
-
-
Extrapolation:
-
Use the linear regression equation (
) from the standard curve to solve for LogP.
-
Workflow Visualization
Figure 2: HPLC-based lipophilicity determination workflow. This indirect method avoids the solubility pitfalls of the shake-flask method.
References
- Hansch, C., et al. (1995). Chem. Rev. 95, 367–401. (Source for experimental LogP of Adamantane).
-
Tetko, I. V., et al. (2005). "Virtual computational chemistry laboratory – design and description." J. Comput. Aided Mol. Des. 19, 453–463. Link (Source for consensus LogP prediction algorithms).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on "Lipophilic Bullets" and bioavailability).
-
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.Link
A Comparative Guide to the HPLC Retention Behavior of 1-Phenyladamantane
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the High-Performance Liquid Chromatography (HPLC) retention time of 1-phenyladamantane. This document moves beyond a simple recitation of methods to offer a comparative perspective, grounded in the principles of chromatographic science. We will explore the physicochemical properties of 1-phenyladamantane that govern its behavior in reversed-phase HPLC and compare it with a structurally related but more polar analogue, 1-adamantanol, to illustrate the key factors influencing separation.
The adamantane cage is a rigid, bulky, and highly lipophilic moiety that is increasingly incorporated into drug candidates to enhance their therapeutic properties.[1] Understanding the chromatographic behavior of adamantane derivatives is therefore crucial for their purification, analysis, and characterization. 1-Phenyladamantane, with its combination of the adamantane core and a phenyl group, presents an interesting case study in hydrophobic and potential π-π interactions.
Understanding the Retention Mechanism of 1-Phenyladamantane in Reversed-Phase HPLC
In reversed-phase HPLC (RP-HPLC), the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The retention of an analyte is primarily determined by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[2]
The retention of adamantane derivatives in RP-HPLC is significantly influenced by the nature of their substituents. The introduction of hydrophobic alkyl groups tends to increase retention time, whereas polar substituents like hydroxyl groups lead to earlier elution.[2][3] The phenyl group in 1-phenyladamantane contributes significantly to its overall hydrophobicity, leading to strong retention on a C18 column.
Beyond simple hydrophobic interactions, the presence of the phenyl group introduces the possibility of π-π interactions, especially when a phenyl-based stationary phase is employed. These interactions can offer a different selectivity compared to traditional alkyl phases.[4]
Comparative Analysis: 1-Phenyladamantane vs. 1-Adamantanol
| Compound | Structure | Key Physicochemical Properties | Expected Retention Behavior in RP-HPLC |
| 1-Phenyladamantane | C₁₆H₂₀ | Highly lipophilic due to the adamantane cage and the phenyl group. Capable of hydrophobic and π-π interactions. | Long retention time. Strong interaction with the nonpolar stationary phase. |
| 1-Adamantanol | C₁₀H₁₆O | The hydroxyl group introduces polarity, reducing overall lipophilicity compared to adamantane and its nonpolar derivatives. Capable of hydrogen bonding with the polar mobile phase. | Short retention time. Weaker interaction with the stationary phase and stronger interaction with the mobile phase. |
The significant difference in polarity between the phenyl and hydroxyl substituents leads to a substantial separation between these two compounds in a reversed-phase system.
Experimental Protocols
The following is a detailed, self-validating experimental protocol for the separation of a mixture of 1-phenyladamantane and 1-adamantanol, based on established methods for adamantane derivatives and aromatic compounds.[3][5]
Objective:
To develop and validate a reversed-phase HPLC method for the baseline separation of 1-phenyladamantane and 1-adamantanol.
Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Analytes: 1-Phenyladamantane and 1-Adamantanol standards.
-
Sample Solvent: Acetonitrile or a mixture of acetonitrile and water.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with 70% Acetonitrile / 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 15 minutes |
Sample Preparation:
-
Prepare individual stock solutions of 1-phenyladamantane and 1-adamantanol in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by combining appropriate volumes of the stock solutions and diluting with the mobile phase to a final concentration of approximately 100 µg/mL for each analyte.
Method Validation Strategy:
To ensure the trustworthiness of this protocol, the following validation parameters should be assessed:
-
Specificity: Inject individual solutions of each analyte to confirm their retention times and ensure no interference from the other component.
-
Linearity: Prepare a series of calibration standards over a range of concentrations (e.g., 10-200 µg/mL) and inject them to establish the linearity of the detector response.
-
Precision: Assess repeatability by injecting the mixed standard solution multiple times (n=6) and calculating the relative standard deviation (RSD) of the peak areas and retention times.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes.
Visualizing the Separation and Influencing Factors
The following diagrams illustrate the key concepts discussed in this guide.
Caption: A simplified workflow of a reversed-phase HPLC system for the separation of 1-phenyladamantane and 1-adamantanol.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
